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1-((4-Bromophenyl)sulfonyl)piperidin-4-ol Documentation Hub

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  • Product: 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol
  • CAS: 937012-61-8

Core Science & Biosynthesis

Foundational

1-((4-Bromophenyl)sulfonyl)piperidin-4-ol: A Comprehensive Technical Guide on Properties, Synthesis, and Applications in Drug Discovery

Executive Summary 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol (CAS: 937012-61-8) is a highly versatile chemical intermediate widely utilized in modern medicinal chemistry and drug discovery. Featuring a robust sulfonamide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-((4-Bromophenyl)sulfonyl)piperidin-4-ol (CAS: 937012-61-8) is a highly versatile chemical intermediate widely utilized in modern medicinal chemistry and drug discovery. Featuring a robust sulfonamide linkage, an sp3-hybridized piperidine core, and a highly reactive aryl bromide handle, this molecule serves as a foundational building block for synthesizing complex therapeutics. Its structural properties make it particularly valuable in the development of antiviral agents and kinase inhibitors targeting inflammatory pathways.

Physicochemical Profiling & Structural Rationale

The strategic value of 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol lies in its trifunctional nature. The molecule is designed to offer multiple orthogonal sites for derivatization while contributing favorable physicochemical properties to the final drug candidate[1].

Table 1: Physicochemical Properties of 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol

PropertySpecification
Chemical Name 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol
CAS Registry Number 937012-61-8
Molecular Formula C11H14BrNO3S
Molecular Weight 320.20 g/mol
Purity (Commercial Standard) ≥ 95%
InChI Key GVEHKGMOOHKQFN-UHFFFAOYSA-N
Structural Rationale:
  • Aryl Bromide Handle: The 4-bromo substituent on the phenyl ring is a prime candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the rapid extension of the aromatic system or the introduction of novel heteroaromatic rings.

  • Sulfonamide Linkage: Sulfonamides are classic bioisosteres that provide excellent metabolic stability. The sulfonyl oxygens act as strong hydrogen bond acceptors, which frequently engage in crucial binding interactions within the ATP-binding pockets of kinases[2].

  • sp3-Rich Piperidine Core: Modern drug discovery heavily favors molecules with high sp3 character (Fraction sp3) to improve aqueous solubility and reduce off-target toxicity associated with flat, polyaromatic compounds. The secondary hydroxyl group (-OH) offers an additional vector for functionalization via Mitsunobu inversion, esterification, or oxidation to a piperidone[3].

Synthetic Methodology & Protocol

The synthesis of 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol is achieved through a highly efficient, one-step sulfonylation of piperidin-4-ol. The protocol below is designed as a self-validating system, ensuring high yield and purity without the immediate need for complex chromatography[3].

Step-by-Step Protocol:
  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve piperidin-4-ol (1.09 g, 10.8 mmol) in anhydrous dichloromethane (DCM, 50 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.14 mL, 12.2 mmol) to the solution.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Slowly add 4-bromobenzenesulfonyl chloride (2.5 g, 9.78 mmol) portion-wise to control the exothermic reaction.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature (RT) for 12 to 16 hours under a nitrogen atmosphere.

  • Work-up: Quench the reaction by washing the organic layer sequentially with 1 N HCl solution (1 x 25 mL), distilled water (20 mL), and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the product as a white solid.

Mechanistic Causality & Expert Insights:
  • Why DIPEA? DIPEA is a sterically hindered, non-nucleophilic base. It efficiently scavenges the hydrochloric acid (HCl) generated during the sulfonylation without competing with the secondary amine of piperidin-4-ol for the electrophilic sulfonyl chloride, thereby preventing the formation of unwanted side products[3].

  • Why DCM? Dichloromethane is selected due to its aprotic nature and excellent solubilizing properties for both the polar piperidin-4-ol and the hydrophobic 4-bromobenzenesulfonyl chloride, ensuring a homogeneous reaction mixture that drives the reaction to completion.

  • Why the Acid Wash? The 1 N HCl wash is a critical self-validating step; it protonates and extracts any unreacted piperidin-4-ol and excess DIPEA into the aqueous layer, ensuring the isolated organic layer contains only the neutral sulfonamide product.

Workflow A Piperidin-4-ol C DIPEA / CH2Cl2 (RT, 12h) A->C B 4-Bromobenzenesulfonyl Chloride B->C D 1-((4-Bromophenyl)sulfonyl) piperidin-4-ol C->D E Pd-Catalyzed Cross-Coupling D->E Br Handle F Hydroxyl Derivatization D->F OH Handle

Fig 1: Synthesis and downstream functionalization workflow of CAS 937012-61-8.

Downstream Functionalization & Applications in Medicinal Chemistry

The strategic design of this intermediate allows it to be deployed in several high-profile therapeutic areas.

Antiviral Therapeutics (HCV Inhibitors)

Derivatives of 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol have been extensively patented for their efficacy in preventing and treating Hepatitis C Virus (HCV) infections[4]. By functionalizing the hydroxyl group and performing cross-coupling at the bromo-phenyl site, researchers have developed compounds that selectively inhibit HCV viral entry and replication. The sulfonamide core provides the necessary rigidity to anchor the molecule within the viral glycoprotein structures, blocking the conformational changes required for membrane fusion[4].

Kinase Inhibitors for Autoimmune Diseases (JAK3 / Tyk2)

The compound is a critical precursor in the synthesis of Janus kinase (JAK) inhibitors, specifically targeting JAK3 and Tyk2[2]. These kinases are upstream signaling components of the gamma-c receptor chain and the IL-7 receptor. Mutations or overactivation in these pathways lead to severe inflammatory and autoimmune conditions, such as rheumatoid arthritis, Crohn's disease, and systemic lupus erythematosus (SLE)[2]. The sulfonamide moiety of the derivative acts as a hinge-binding motif, competitively occupying the ATP-binding pocket of the kinase, thereby halting downstream STAT phosphorylation and pro-inflammatory gene transcription.

JAK_STAT Cytokine Cytokine Signal (e.g., IL-7) Receptor Receptor Complex Cytokine->Receptor JAK3 JAK3 / Tyk2 Kinase Receptor->JAK3 Activation STAT STAT Phosphorylation JAK3->STAT Phosphorylates Inhibitor Sulfonamide Derivative (Drug Candidate) Inhibitor->JAK3 Competitive Binding Transcription Pro-inflammatory Gene Transcription STAT->Transcription Translocates to Nucleus

Fig 2: Mechanism of JAK3/Tyk2 inhibition by sulfonamide-derived drug candidates.

Analytical Validation

To ensure the integrity of the synthesized 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol, rigorous analytical validation is required before proceeding to downstream coupling:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The mass spectrum will display a distinct isotopic pattern characteristic of a single bromine atom. The [M+H]+ peaks will appear at m/z 320.0 and 322.0 in an approximately 1:1 ratio.

  • 1H NMR (Proton Nuclear Magnetic Resonance): The spectrum in CDCl3 or DMSO-d6 will show two distinct doublets in the aromatic region (around 7.6 - 7.8 ppm) corresponding to the para-substituted benzene ring. The piperidine protons will appear upfield, with the proton geminal to the hydroxyl group presenting as a multiplet around 3.7 - 3.9 ppm.

References

  • Bilotta, J. A., et al. "Antiviral compounds". WIPO (PCT) Patent WO2014135495A1. Retrieved from: 4

  • Menet, C. J. M., et al. "Compounds useful for the treatment of degenerative and inflammatory diseases". US Patent US9415037B2. Retrieved from: 2

Sources

Exploratory

Structural and Synthetic Profiling of 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol in Drug Discovery

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Process Guide Executive Summary In modern medicinal chemistry, the strategic selection of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Process Guide

Executive Summary

In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for accelerating hit-to-lead and lead optimization campaigns. 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol (CAS: 937012-61-8) represents a highly versatile scaffold that bridges structural rigidity with late-stage functionalization capabilities. This technical guide explores the physicochemical properties, process-scale synthesis, and downstream applications of this molecule, providing a field-proven framework for its integration into drug discovery pipelines—particularly in the development of kinase inhibitors and antiviral therapeutics.

Structural Rationale and Physicochemical Profile

The molecular architecture of 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol is specifically designed to optimize both synthetic tractability and pharmacokinetic parameters.

  • Sulfonamide Linker: Provides metabolic stability against proteolytic cleavage and acts as a rigid, predictable vector for orienting the piperidine and aryl rings in target binding pockets.

  • Piperidin-4-ol Moiety: Introduces critical sp3 hybridization. Increasing the fraction of sp3 carbons ( Fsp3​ ) is a proven strategy to improve aqueous solubility and reduce off-target toxicity. The secondary hydroxyl group serves as a potent hydrogen bond donor/acceptor.

  • 4-Bromophenyl Group: The aryl bromide acts as an ideal electrophilic handle for palladium-catalyzed cross-coupling reactions, allowing for rapid library diversification.

Quantitative Data Summary
PropertyValueStructural Significance
Chemical Name 1-((4-Bromophenyl)sulfonyl)piperidin-4-olStandard IUPAC nomenclature.
CAS Registry Number 937012-61-8Unique identifier for procurement and safety [1].
Molecular Formula C11H14BrNO3SDefines atomic composition[2].
Molecular Weight 320.20 g/mol Optimal for Lipinski's Rule of 5 compliance.
LogP (Estimated) ~1.8 - 2.2Favorable lipophilicity for oral bioavailability.
Synthetic Handles Aryl Bromide, Secondary AlcoholEnables orthogonal functionalization.

Mechanistic Synthesis & Process Chemistry

The synthesis of 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol relies on a highly efficient, atom-economical sulfonylation of a secondary amine. As an application scientist, establishing a self-validating protocol requires understanding the causality behind reagent selection.

Experimental Protocol: Base-Mediated Sulfonylation

Objective: Achieve >90% yield of the target scaffold while minimizing the hydrolysis of the sulfonyl chloride starting material [3].

Step-by-Step Methodology:

  • Preparation: To an oven-dried, nitrogen-purged reaction vessel, add piperidin-4-ol (1.09 g, 10.8 mmol) and anhydrous dichloromethane ( CH2​Cl2​ , 50 mL).

    • Causality: CH2​Cl2​ is selected as an aprotic solvent to ensure complete dissolution of the amine while preventing the premature hydrolysis of the electrophile.

  • Base Addition: Introduce N,N-Diisopropylethylamine (DIPEA) (2.14 mL, 12.2 mmol) to the stirring solution.

    • Causality: DIPEA is preferred over triethylamine. Its steric bulk prevents it from acting as a competing nucleophile against the highly reactive sulfonyl chloride, functioning strictly as an acid scavenger.

  • Electrophile Addition: Cool the mixture to 0 °C. Slowly add 4-bromobenzenesulfonyl chloride (2.5 g, 9.78 mmol) in portions. Allow the reaction to warm to room temperature (RT) and stir overnight (approx. 16 hours) [3].

  • Reaction Quench & Workup: Wash the organic mixture sequentially with 1N HCl (25 mL) to remove unreacted piperidin-4-ol and excess DIPEA, followed by deionized water (20 mL) and brine (20 mL) to restore osmotic balance.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the product as a white solid.

G A Piperidin-4-ol (Nucleophile) C DIPEA / CH2Cl2 (Base / Solvent) A->C B 4-Bromobenzenesulfonyl Chloride (Electrophile) B->C D 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol (Target Scaffold) C->D Nucleophilic Substitution (SN2-like at Sulfur)

Synthesis workflow of 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol via sulfonylation.

Downstream Applications in Medicinal Chemistry

The strategic value of 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol lies in its role as a central node for divergent synthesis. The sp2 hybridized carbon-bromine bond is highly susceptible to oxidative addition by zero-valent palladium ( Pd0 ) complexes.

This scaffold has been extensively utilized in the patent literature for the development of Hepatitis C Virus (HCV) antivirals [3] and c-Met protein kinase inhibitors targeting abnormal cell growth and oncology indications [4].

Functionalization Pathways
  • Suzuki-Miyaura Coupling: Reacting the core with various aryl or heteroaryl boronic acids yields biaryl sulfonamide derivatives. This is critical for extending the molecule into deep hydrophobic pockets of kinase enzymes.

  • Buchwald-Hartwig Amination: Coupling the aryl bromide with primary or secondary amines allows for the introduction of basic solubilizing groups, which can interact with solvent-exposed regions of a target protein.

  • Hydroxyl Functionalization: The piperidin-4-ol hydroxyl group can be independently alkylated, acylated, or converted into a leaving group (e.g., mesylate) for further substitution, demonstrating the orthogonal nature of the scaffold's two reactive sites.

G Core 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (Pd-catalyzed, Boronic Acids) Core->Suzuki C-C Bond Formation Buchwald Buchwald-Hartwig Amination (Pd-catalyzed, Amines) Core->Buchwald C-N Bond Formation Heck Heck Reaction (Pd-catalyzed, Alkenes) Core->Heck C-C Bond Formation

Versatility of the 4-bromoaryl handle in palladium-catalyzed cross-coupling.

Analytical Validation & Quality Control

To ensure the scientific integrity of the synthesized batch, the following self-validating analytical checks must be performed prior to utilizing the scaffold in downstream library generation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The presence of the bromine atom provides a highly diagnostic isotopic signature. A successful synthesis will display a 1:1 doublet at m/z 320.0 and 322.0 [M+H]+ in positive electrospray ionization (ESI+) mode, confirming the preservation of the bromo-aryl handle.

  • Proton Nuclear Magnetic Resonance ( 1H NMR): The para-substituted benzene ring will exhibit a classic AA′BB′ spin system. Look for two distinct doublets integrating to 2 protons each, typically resonating between 7.60 ppm and 7.80 ppm. The piperidine α -protons (adjacent to the sulfonamide nitrogen) will shift downfield due to the electron-withdrawing nature of the SO2​ group.

References

  • Google Patents. "WO2014135495A1 - Antiviral compounds". World Intellectual Property Organization.
  • Google Patents. "EP1786785B1 - Enantiomerically pure aminoheteroaryl compounds as protein kinase inhibitors". European Patent Office.
Foundational

Synthesis and Mechanistic Evaluation of 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol: A Technical Whitepaper

Executive Summary The synthesis of N-sulfonylpiperidines represents a cornerstone transformation in medicinal chemistry, frequently utilized in the development of enzyme inhibitors, receptor antagonists, and advanced act...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of N-sulfonylpiperidines represents a cornerstone transformation in medicinal chemistry, frequently utilized in the development of enzyme inhibitors, receptor antagonists, and advanced active pharmaceutical ingredients (APIs)[1]. The target compound, 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol , is a highly versatile bifunctional intermediate. The 4-bromophenyl moiety provides a robust handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), while the free secondary hydroxyl group allows for subsequent functionalization via esterification, etherification, or oxidation.

This whitepaper outlines a highly chemoselective, self-validating synthetic pathway designed for maximum yield, reproducibility, and scalability.

Mechanistic Rationale & Chemoselectivity (Causality of Design)

The core reaction is a bimolecular nucleophilic substitution ( SN​2 -type) at the highly electrophilic sulfur atom of 4-bromobenzenesulfonyl chloride by the secondary amine of piperidin-4-ol. As a Senior Application Scientist, it is critical to understand why this specific combination of reagents and conditions is selected over alternatives.

  • Causality of Chemoselectivity: Piperidin-4-ol is a bifunctional molecule containing both a secondary aliphatic amine and a secondary alcohol. The nitrogen atom is significantly more nucleophilic than the oxygen atom due to its lower electronegativity and higher polarizability. By conducting the reaction at reduced temperatures (0 °C) and utilizing a mild, non-nucleophilic organic base, the reaction is driven exclusively toward N-sulfonylation, effectively suppressing any competitive O-sulfonylation[2].

  • Causality of Solvent Selection: Dichloromethane (DCM) is chosen as the reaction medium. It is an aprotic, non-nucleophilic solvent that provides excellent solubility for both the starting materials and the highly polar sulfonylammonium transition state, ensuring homogeneous reaction kinetics.

  • Causality of Base Selection: Triethylamine (TEA) acts as an essential acid scavenger. As the S-N bond forms, hydrogen chloride (HCl) is generated as a byproduct[3]. Without a base, this HCl would rapidly protonate the unreacted piperidin-4-ol, rendering it non-nucleophilic and prematurely halting the reaction at a maximum of 50% conversion. TEA neutralizes the HCl, driving the reaction to completion and precipitating out as a soluble TEA·HCl salt[1].

Mechanism N1 Nucleophile Piperidin-4-ol N3 Transition State Sulfonylammonium N1->N3 S_N2 Attack N2 Electrophile Ar-SO2Cl N2->N3 S_N2 Attack N4 Acid Scavenging TEA neutralizes HCl N3->N4 -Cl⁻ N5 Final Product N-Sulfonylpiperidine N4->N5 +TEA·HCl

Mechanistic pathway of chemoselective N-sulfonylation highlighting acid scavenging.

Quantitative Reaction Parameters

To ensure reproducibility, the stoichiometric ratios and theoretical quantities for a standard 100 mmol scale reaction are consolidated below. A slight excess of the sulfonyl chloride and a 1.5-fold excess of base are employed to guarantee complete consumption of the amine.

ParameterReagentEquivalentsAmount (100 mmol scale)Function
Nucleophile Piperidin-4-ol1.0 eq10.1 gStarting Material
Electrophile 4-Bromobenzenesulfonyl chloride1.05 eq26.8 gSulfonylating Agent
Base Triethylamine (TEA)1.5 eq21.0 mLAcid Scavenger
Solvent Dichloromethane (DCM)0.2 M500 mLReaction Medium
Expected Yield 1-((4-Bromophenyl)sulfonyl)piperidin-4-olN/A85 - 95%Target Compound

Experimental Protocol: A Self-Validating Workflow

This protocol is designed as a self-validating system. Each phase includes integrated analytical checkpoints to verify the integrity of the chemical transformation before proceeding to the next step.

Step 1: Preparation and Thermal Control
  • Equip a 1 L round-bottom flask with a magnetic stir bar, an argon inlet, and a pressure-equalizing dropping funnel.

  • Charge the flask with piperidin-4-ol (10.1 g, 100 mmol) and anhydrous DCM (400 mL). Stir until complete dissolution is achieved. (Validation: A clear, homogeneous solution confirms optimal kinetics).

  • Add Triethylamine (21.0 mL, 150 mmol) in one portion.

  • Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 15 minutes.

Step 2: Electrophile Addition
  • Dissolve 4-bromobenzenesulfonyl chloride (26.8 g, 105 mmol) in anhydrous DCM (100 mL) and transfer this solution to the dropping funnel.

  • Add the sulfonyl chloride solution dropwise over 30–45 minutes.

  • Causality of Dropwise Addition: Sulfonylation is highly exothermic. Dropwise addition prevents thermal spikes that could lead to the degradation of the sulfonyl chloride or promote unwanted O-sulfonylation[3].

Step 3: Reaction Propagation and Monitoring
  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C).

  • Stir the mixture for 2 to 4 hours.

  • Validation Checkpoint: Monitor the reaction via TLC (Eluent: 50% Ethyl Acetate in Hexanes) or LC-MS. The reaction is deemed complete when the highly polar amine starting material is fully consumed, replaced by a single, less polar product spot[2].

Step 4: Chemoselective Aqueous Workup
  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer with 1N aqueous HCl (2 × 200 mL). (Validation: The acidic wash selectively protonates any residual piperidin-4-ol and TEA, extracting them into the aqueous layer while the neutral N-sulfonylpiperidine product remains in the organic phase)[1].

  • Wash the organic layer with saturated aqueous NaHCO3​ (200 mL) to neutralize any residual acid, followed by a brine wash (200 mL) to remove bulk water.

  • Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

Step 5: Purification
  • Triturate the crude solid with cold diethyl ether or perform flash column chromatography (Silica gel, gradient elution from 20% to 50% EtOAc/Hexanes) to afford analytically pure 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol.

Workflow Step1 1. Dissolution Piperidin-4-ol + TEA in DCM Step2 2. Thermal Control Cool to 0 °C (Ice Bath) Step1->Step2 Step3 3. Electrophile Addition Dropwise 4-Bromobenzenesulfonyl chloride Step2->Step3 Step4 4. Reaction Propagation Warm to RT, Stir 2-4 h Step3->Step4 Step5 5. Aqueous Workup Wash with 1N HCl & Brine Step4->Step5 Step6 6. Target Isolation 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol Step5->Step6

Step-by-step synthetic workflow for the N-sulfonylation of piperidin-4-ol.

References

  • 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure−Activity Relationships, Pharmacokinetics, and Reduction of Inflammatory Pain Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides Source: MDPI URL:[Link]

Sources

Exploratory

Spectroscopic Profiling and Structural Elucidation of 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol: A Technical Guide

Executive Summary & Molecular Architecture The structural validation of sulfonamide-bearing saturated heterocycles is a critical quality control checkpoint in modern drug discovery. The compound 1-((4-Bromophenyl)sulfony...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

The structural validation of sulfonamide-bearing saturated heterocycles is a critical quality control checkpoint in modern drug discovery. The compound 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol (CAS: 937012-61-8) serves as a highly versatile building block and pharmacophore in medicinal chemistry, primarily due to the metabolic stability of the sulfonamide linkage and the vectorization provided by the piperidin-4-ol moiety.

This whitepaper provides a comprehensive, self-validating analytical framework for the spectroscopic characterization of this molecule. By moving beyond mere data tabulation, we explore the causality behind the experimental parameters and the fundamental quantum mechanical and physical principles governing the observed spectral phenomena.

Experimental Workflows: Self-Validating Protocols

To ensure absolute confidence in structural assignment, the analytical workflow must be designed as a closed-loop, self-validating system. Each technique is calibrated not just against external standards, but against the internal logic of the molecule itself.

Sample Preparation & Purity Validation

Causality: High-fidelity spectroscopy requires the elimination of solvent-induced artifacts and paramagnetic impurities. Deuterated chloroform (CDCl₃) is selected as the primary NMR solvent because it lacks exchangeable protons, preventing the premature deuterium exchange of the critical C4-hydroxyl proton, which would occur in protic solvents like Methanol-d4.

  • Step 1: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous CDCl₃ (99.8% D, containing 0.03% v/v TMS as an internal standard).

  • Step 2: Filter the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm precision NMR tube to remove particulate matter that could cause magnetic field inhomogeneities.

  • Step 3: For MS analysis, prepare a separate 1 µg/mL dilution in LC-MS grade Acetonitrile/Water (50:50 v/v) with 0.1% Formic Acid to facilitate efficient ionization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: 1D and 2D NMR provide the definitive connectivity map. A 400 MHz (or higher) spectrometer is utilized to ensure sufficient dispersion of the AA'BB' aromatic spin system.

  • Step 1: Acquire a standard ¹H NMR spectrum (16 scans, 64k data points, relaxation delay 1.5s).

  • Step 2 (Self-Validation): Perform a D₂O shake experiment. Add 1 drop of D₂O to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum. The disappearance of the broad singlet at ~1.55 ppm confirms the assignment of the exchangeable hydroxyl (-OH) proton.

  • Step 3: Acquire a ¹³C{¹H} NMR spectrum (1024 scans) utilizing composite pulse decoupling (WALTZ-16) to eliminate C-H scalar coupling, simplifying the spectrum to discrete carbon singlets.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pelleting. KBr is highly hygroscopic; absorbed atmospheric moisture produces a broad O-H stretch that masks the intrinsic C4-hydroxyl signal of the piperidinol ring. ATR eliminates this matrix interference.

  • Step 1: Clean the diamond ATR crystal with isopropanol and acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) to subtract ambient CO₂ and water vapor.

  • Step 2: Apply 2 mg of the neat crystalline solid directly onto the crystal. Apply consistent pressure using the anvil to ensure optimal optical contact.

  • Step 3: Acquire the sample spectrum and perform baseline correction.

High-Resolution Mass Spectrometry (HRMS)

Causality: Electrospray Ionization (ESI) in positive mode is utilized. Although the piperidine nitrogen is rendered non-basic by the electron-withdrawing sulfonyl group, the highly electronegative sulfonyl and hydroxyl oxygens readily accept a proton in the acidic mobile phase.

  • Step 1: Infuse the sample at 10 µL/min into a Time-of-Flight (TOF) mass spectrometer.

  • Step 2: Apply a capillary voltage of 3.0 kV and a cone voltage of 30 V to minimize in-source fragmentation.

  • Step 3: Utilize Leucine Enkephalin as a lock-mass calibrant to ensure mass accuracy within < 5 ppm.

AnalyticalWorkflow Start Compound Synthesis & Purification SamplePrep Sample Preparation (Solvent Selection & Calibration) Start->SamplePrep NMR NMR Analysis (1H, 13C, D2O Exchange) SamplePrep->NMR IR FT-IR Spectroscopy (ATR Mode, Diamond Crystal) SamplePrep->IR MS HRMS Analysis (ESI-TOF, Positive Mode) SamplePrep->MS DataInt Data Integration & Structural Elucidation NMR->DataInt IR->DataInt MS->DataInt Valid Validated Structure: 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol DataInt->Valid

Figure 1: Closed-loop analytical workflow for structural elucidation and validation.

Quantitative Spectroscopic Data & Mechanistic Interpretation

NMR Spectroscopy (¹H and ¹³C)

The NMR data reflects the distinct electronic environments created by the sulfonamide linkage. According to established spectrometric principles, the strongly electron-withdrawing nature of the -SO₂- group heavily deshields adjacent nuclei.

Table 1: ¹H and ¹³C NMR Assignments (CDCl₃, 400 MHz / 100 MHz)

Position / Moiety¹H Chemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)Integration¹³C Chemical Shift (δ, ppm)Mechanistic Rationale
Ar-H (ortho to SO₂) 7.68d, J = 8.52H129.1Deshielded by strong inductive & resonance effects of the sulfonyl group.
Ar-H (ortho to Br) 7.63d, J = 8.52H132.4Deshielded by the halogen's inductive effect; forms an AA'BB' system.
Ar-C (ipso to SO₂) ---135.2Quaternary carbon; highly deshielded by direct attachment to sulfur.
Ar-C (ipso to Br) ---128.0Quaternary carbon; heavy atom effect of bromine causes slight shielding.
Piperidine C4-H 3.85tt, J = 8.8, 4.01H65.4Deshielded by the geminal electronegative oxygen of the hydroxyl group.
Piperidine C2/C6 (eq) 3.42ddd, J = 12.5, 5.0, 4.52H43.8Equatorial protons are deshielded by the anisotropic effect of C-C bonds.
Piperidine C2/C6 (ax) 2.85ddd, J = 12.5, 9.5, 3.02H43.8Axial protons resonate upfield relative to equatorial counterparts.
Piperidine C3/C5 (eq) 1.95m2H33.2Aliphatic envelope; minimal deshielding from heteroatoms.
Piperidine C3/C5 (ax) 1.65m2H33.2Furthest removed from the electronic influence of N and O.
Hydroxyl (-OH) 1.55br s1H-Broadened due to intermolecular hydrogen bonding; exchanges with D₂O.
FT-IR Spectroscopy

Infrared spectroscopy provides orthogonal confirmation of the functional groups. The sulfonamide moiety is highly diagnostic. The electron-withdrawing p-bromophenyl group slightly increases the double-bond character of the S=O bonds compared to aliphatic sulfonamides, shifting the absorption to marginally higher wavenumbers.

Table 2: Key FT-IR Vibrational Modes (ATR)

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Causality
3450Broad, StrongO-H StretchConfirms the presence of the piperidin-4-ol hydroxyl group.
2930, 2860MediumC-H Stretch (sp³)Characteristic of the saturated piperidine ring methylene groups.
1345StrongS=O Asymmetric StretchDiagnostic for sulfonamides; caused by out-of-phase S=O bond expansion.
1165StrongS=O Symmetric StretchDiagnostic for sulfonamides; caused by in-phase S=O bond expansion.
1010StrongC-Br StretchConfirms the presence of the aryl bromide.
745StrongC-H Out-of-Plane BendDiagnostic for para-disubstituted benzene rings.
High-Resolution Mass Spectrometry (HRMS)

In ESI+ mode, the molecule yields a distinct isotopic signature due to the natural abundance of Bromine isotopes (⁷⁹Br: 50.69%, ⁸¹Br: 49.31%). This results in a classic 1:1 doublet for the molecular ion .

  • Calculated for C₁₁H₁₅BrNO₃S [M+H]⁺: 319.9952 (⁷⁹Br) / 321.9932 (⁸¹Br)

  • Observed m/z: 319.9950 / 321.9930 (Mass error < 1 ppm)

Fragmentation Causality (Collision-Induced Dissociation): Upon application of collision energy (CE = 20 eV), the weakest bond in the protonated molecule—the sulfonamide S-N bond—cleaves. The charge is retained on the sulfonyl fragment, expelling neutral piperidin-4-ol (101 Da). Subsequent extrusion of neutral SO₂ gas (64 Da) from the resulting 4-bromobenzenesulfonyl cation yields the highly stable 4-bromophenyl cation.

MSFragmentation M Molecular Ion [M+H]+ m/z 320 / 322 Ion1 4-Bromobenzenesulfonyl Cation m/z 219 / 221 M->Ion1 Loss of Piperidin-4-ol (- 101 Da) Ion2 4-Bromophenyl Cation m/z 155 / 157 Ion1->Ion2 Loss of SO2 (- 64 Da)

Figure 2: Primary ESI-MS/MS fragmentation pathway of protonated 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol.

Conclusion

The structural elucidation of 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol requires a multi-modal analytical approach. The ¹H and ¹³C NMR spectra provide a definitive map of the carbon skeleton and the electron-withdrawing effects of the sulfonamide core. FT-IR spectroscopy offers orthogonal validation of the critical S=O and O-H functional groups without matrix interference, while HRMS delivers exact mass confirmation and a highly diagnostic 1:1 isotopic fragmentation pattern unique to brominated arylsulfonamides. By adhering to these self-validating protocols, researchers can ensure absolute structural integrity before advancing this compound into complex biological or synthetic assays.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[Link]

  • Sarkar, D., Ghosh, M. K., & Rout, N. (2018). PTAB mediated open air synthesis of sulfonamides, thiosulfonates and symmetrical disulfanes. Tetrahedron Letters, 59(26), 2569-2573.[Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.[Link]

Foundational

Technical Whitepaper: Safety, Handling, and Synthetic Integration of 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol

Executive Summary In modern drug discovery, sulfonamide-piperidine hybrids serve as highly versatile synthetic intermediates. Specifically, 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol (CAS 937012-61-8)[1] is a critical bui...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, sulfonamide-piperidine hybrids serve as highly versatile synthetic intermediates. Specifically, 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol (CAS 937012-61-8)[1] is a critical building block utilized in the development of advanced therapeutics, ranging from Cathepsin K inhibitors for osteoporosis[2] to ABCA1 upregulators for dyslipidemia[3].

However, the dual nature of this compound—combining a highly polar benzenesulfonamide core with a lipophilic bromophenyl moiety—presents unique laboratory handling challenges. This whitepaper provides researchers and drug development professionals with an authoritative, in-depth guide to the physicochemical hazards, toxicological mechanisms, and self-validating handling protocols required to safely utilize this compound.

Physicochemical Profiling & Hazard Identification

To design effective safety protocols, one must first understand the causality between the compound's molecular structure and its physical behavior. The highly electronegative oxygen and nitrogen atoms in the sulfonamide group create a polar core[4], while the halogenated bromophenyl ring drives lipophilicity. This amphiphilic nature enhances cellular permeability, making accidental exposure a significant risk.

Table 1: Physicochemical Properties and Handling Implications

PropertyValueCausality / Impact on Handling
CAS Number 937012-61-8Primary identifier for retrieving specific Safety Data Sheets (SDS)[1].
Molecular Weight 320.21 g/mol Requires precise gravimetric controls for accurate molarity calculations in assays.
Molecular Formula C11H14BrNO3SThe halogenated structure increases lipophilicity, heightening the risk of dermal penetration.
Purity ≥95%Impurities alter biological assay baselines; requires rigorous HPLC validation post-handling.
Physical State Solid (Powder)High risk of aerosolization; strictly mandates the use of HEPA-filtered enclosures.
Functional Groups Sulfonamide, PiperidinolCapable of hydrogen bonding; potential for moisture absorption necessitates anhydrous storage.

Toxicological Mechanisms & Biological Interactions

The primary hazard of 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol lies in its structural homology to biologically active molecules. Benzenesulfonamide derivatives are well-documented to act as potent zinc-binding groups (ZBGs)[5].

If aerosolized dust is inhaled, the compound can bypass primary respiratory defenses due to its lipophilic tail. Once in systemic circulation, the sulfonamide moiety can coordinate with the Zn²⁺ ion in the active site of off-target metalloenzymes, particularly human Carbonic Anhydrase (hCA) isoforms[5]. This off-target inhibition can disrupt local pH and ion balance in the respiratory mucosa and ocular tissues, leading to severe irritation.

Figure 1: Toxicological pathway and off-target biological interactions of benzenesulfonamides.

Safety Protocols & Handling Methodologies

Because the compound is a fine powder, the primary vector for exposure is aerosolization during gravimetric transfer. Standard open-bench weighing is strictly prohibited. The following workflow establishes a self-contained safety loop.

Figure 2: Self-validating laboratory workflow for the safe handling and spill response of solids.

Experimental Protocol: Self-Validating Solubilization Workflow

To utilize 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol in downstream biological assays (e.g., Cathepsin K screening), researchers must prepare a stable stock solution. This protocol is designed as a self-validating system : the final analytical step inherently proves whether the safety and handling parameters were successfully maintained.

Step 1: Environmental Preparation & PPE
  • Action: Engage a Class II Type A2 Biological Safety Cabinet or a dedicated powder-weighing enclosure with HEPA filtration. Don double-layer nitrile gloves, chemical splash goggles, and a closed-front lab coat.

  • Causality: Nitrile provides a robust barrier against the lipophilic bromophenyl group. Double-layering is mandatory because the subsequent step involves Dimethyl Sulfoxide (DMSO), which rapidly degrades standard latex and acts as a carrier solvent, dragging dissolved solutes through the dermal layer.

Step 2: Gravimetric Transfer
  • Action: Using an anti-static spatula, transfer exactly 32.02 mg of the compound into a pre-tared, amber glass vial.

  • Causality: Anti-static tools prevent the powder from repelling and aerosolizing. Amber glass is utilized to prevent potential UV-induced degradation of the carbon-bromine bond over long-term storage.

Step 3: Solubilization
  • Action: Add 10.0 mL of anhydrous DMSO to the vial to achieve a 10 mM stock solution. Seal with a PTFE-lined cap and vortex for 30 seconds.

  • Causality: Anhydrous DMSO is selected because the sulfonamide group acts as a hydrogen bond acceptor[4], making the compound prone to hydrolysis in aqueous environments over prolonged periods. The PTFE liner prevents solvent extraction of plasticizers from the cap, which would contaminate biological assays.

Step 4: Self-Validation via HPLC-UV
  • Action: Extract a 10 µL aliquot and run a rapid High-Performance Liquid Chromatography (HPLC) assay with UV detection at 254 nm.

  • Causality: By establishing a baseline purity of ≥95%[1], any deviation (e.g., emergence of secondary peaks) immediately flags a failure in the handling environment—such as moisture contamination or thermal degradation during transit. If the purity is validated, the protocol is considered successful, and the stock is cleared for in vitro use.

References

  • Jinli Chemical. "Benzenesulfonamide: Structure, Properties, and Applications". Source: Jinli Chemical. URL: [Link]

  • Wu S, et al. "Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity". Source: MDPI (Int. J. Mol. Sci.). URL: [Link]

  • ResearchGate. "Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K". Source: ResearchGate. URL: [Link]

  • DOI.org. "Discovery of potent and orally bioavailable benzothiazole-benzenesulfonamide derivatives as ABCA1 upregulators for the management of dyslipidemia". Source: European Journal of Medicinal Chemistry. URL: [Link]

Sources

Exploratory

Technical Whitepaper &amp; Advanced Safety Data Guide: 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol in Drug Discovery

Executive Summary & Structural Causality In modern medicinal chemistry, bifunctional building blocks are critical for the rapid diversification of lead compounds. 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol (CAS: 937012-61...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

In modern medicinal chemistry, bifunctional building blocks are critical for the rapid diversification of lead compounds. 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol (CAS: 937012-61-8) is a highly versatile intermediate characterized by a rigid piperidine ring, a hydrogen-bond-donating secondary alcohol, and an electrophilic aryl bromide tethered via a robust sulfonamide linkage.

Unlike standard Material Safety Data Sheets (MSDS) that merely list hazards, this whitepaper provides an in-depth analysis of the causality behind the compound's safety profile and reactivity. By understanding the interplay between the hydrophobic bromophenyl moiety and the polar piperidinol headgroup, researchers can rationally design safer handling protocols and highly efficient cross-coupling methodologies [1].

Physicochemical Properties & Identification

To predict solubility, phase-partitioning during workups, and analytical retention times, it is essential to establish the compound's baseline physicochemical parameters.

PropertyValueCausality / Implication for Handling
Chemical Name 1-((4-Bromophenyl)sulfonyl)piperidin-4-olDefines the dual reactive sites (C-Br and -OH).
CAS Number 937012-61-8Primary identifier for regulatory compliance.
Molecular Formula C₁₁H₁₄BrNO₃SIndicates high halogen content; requires specific waste routing.
Molecular Weight 320.21 g/mol Used for precise stoichiometric calculations.
InChIKey GVEHKGMOOHKQFN-UHFFFAOYSA-NUseful for structural database queries.
Physical State Solid (Powder)Prone to aerosolization; necessitates local exhaust ventilation.

Advanced Material Safety & Hazard Causality

Standard safety protocols often fail because they do not explain why a chemical is hazardous. The safety profile of 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol is directly dictated by its molecular architecture.

GHS Classification & Toxicological Profile
  • Skin Irritation (Category 2) & Eye Irritation (Category 2A): The sulfonamide group acts as a mild hydrogen bond donor/acceptor, allowing it to interact strongly with the aqueous environments of mucosal membranes. Simultaneously, the lipophilic bromophenyl group facilitates penetration into the lipid bilayers of the stratum corneum, causing localized cellular irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): As a finely milled solid, the compound presents a respiratory hazard (H335). Inhalation of the dust leads to deposition in the upper respiratory tract, where the compound's low aqueous solubility causes prolonged residence time and localized inflammation.

Engineered Handling & Storage Protocols

To mitigate these risks, a self-validating safety workflow must be implemented. The compound must be stored in a cool, dry place away from strong oxidizing agents, as the secondary alcohol is susceptible to uncontrolled oxidation.

SafetyWorkflow Start Receipt of CAS 937012-61-8 PPE Don PPE (Respirator, Gloves) Start->PPE FumeHood Transfer to Fume Hood (Local Exhaust) PPE->FumeHood Weighing Weighing & Dispensing (Avoid Dust) FumeHood->Weighing Reaction Reaction Setup (Inert Atm) Weighing->Reaction Waste Halogenated Waste Disposal Reaction->Waste

Figure 1: Standard operating procedure for the safe handling and disposal of halogenated APIs.

Synthetic Utility & Reactivity Profile

The strategic value of 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol lies in its orthogonal reactivity:

  • The Aryl Bromide: Serves as an excellent electrophile for Palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira). The electron-withdrawing nature of the para-sulfonamide group accelerates the oxidative addition step of the catalytic cycle [3].

  • The Secondary Alcohol: Can be independently functionalized via Mitsunobu inversion, oxidized to a ketone for reductive amination, or protected (e.g., as a TBS ether) prior to harsh cross-coupling conditions.

Validated Experimental Protocol: Safe Suzuki-Miyaura Cross-Coupling

While the Suzuki-Miyaura coupling is a staple in drug discovery, recent process safety evaluations have revealed that the coupling of aryl bromides in aqueous solvent systems can lead to severe, unexpected exotherms [2]. The presence of water drastically accelerates the formation of the reactive boronate species, increasing the rate of transmetalation and releasing the enthalpy of reaction so rapidly that the Maximum Temperature of the Synthesis Reaction (MTSR) can exceed the solvent's boiling point.

The following protocol is engineered to control this exotherm while maximizing yield.

Reaction Stoichiometry
ReagentMW ( g/mol )EquivalentsmmolMass/Vol
1-((4-Bromophenyl)sulfonyl)piperidin-4-ol320.211.010.03.20 g
Arylboronic AcidVaries1.515.0Varies
K₂CO₃ (Base)138.202.525.03.45 g
Pd(dppf)Cl₂ (Catalyst)731.700.050.5365 mg
1,4-Dioxane / H₂O (9:1)N/ASolventN/A40 mL
Step-by-Step Methodology & Causality
  • Preparation & Inerting: Charge a 100 mL multi-neck round-bottom flask with 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol, the arylboronic acid, and K₂CO₃.

    • Causality: Purging the system with Argon for 15 minutes prior to solvent addition prevents the premature oxidation of the Pd(0) active species to inactive Pd(II) oxides.

  • Solvent Addition & Internal Standard: Add 36 mL of anhydrous 1,4-Dioxane and 4 mL of degassed DI water. Add 0.5 mmol of biphenyl as an internal standard.

    • Self-Validating Step: The internal standard allows for quantitative UPLC-MS tracking. The reaction is only deemed complete when the product-to-biphenyl AUC ratio plateaus, eliminating guesswork.

  • Catalyst Introduction & Thermal Control: Attach a reflux condenser and an internal thermocouple. Lower the flask into a room-temperature water bath. Add Pd(dppf)Cl₂ in one portion.

    • Safety Causality: Do not pre-heat the solvent. As noted in process safety literature, aqueous Suzuki couplings of aryl bromides can generate a ΔTad (adiabatic temperature rise) of over 130 °C [2]. Initiating the reaction at room temperature allows the water bath to act as a heat sink during the initial rapid transmetalation phase.

  • Heating & Monitoring: Gradually heat the bath to 80 °C over 30 minutes. Monitor the internal temperature; if it spikes >5 °C above the bath temperature, temporarily remove the heat source.

  • Quench & Workup: Upon UPLC-MS validation of completion (typically 2-4 hours), cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (3 x 30 mL) to remove the inorganic salts and sulfonamide byproducts. Dry the organic layer over Na₂SO₄, filter, and concentrate.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd 937012-61-8 TransMet Transmetalation (Boronate Transfer) OxAdd->TransMet R-B(OH)2 / Base RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Intermediate RedElim->Pd0 Product Release

Figure 2: Pd-catalyzed Suzuki-Miyaura cross-coupling cycle for aryl bromides.

References

  • Qi, F., et al. "Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species". Organic Process Research & Development, ACS Publications, 2018. Available at:[Link]

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide". Yoneda Labs Technical Resources. Available at:[Link]

Foundational

The Arylsulfonylpiperidine Scaffold: A Technical Guide to the Therapeutic Potential of 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol

Executive Summary In modern medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is critical for accelerating dr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is critical for accelerating drug discovery. 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol (CAS: 937012-61-8) represents a highly versatile, sp³-rich pharmacophore.

As a Senior Application Scientist, I approach this molecule not merely as a static chemical entity, but as a dynamic structural vector. The piperidine ring provides a rigid, three-dimensional core that dictates the spatial orientation of its substituents. The 4-bromophenylsulfonyl moiety acts as a bulky, highly lipophilic anchor capable of occupying deep hydrophobic binding pockets, while the heavy bromine atom offers unique halogen-bonding capabilities. Finally, the 4-hydroxyl group serves as a critical synthetic handle, allowing for oxidation to a ketone, substitution to an amine, or derivatization into zinc-binding hydroxamic acids.

This whitepaper dissects the mechanistic causality, structural logic, and experimental validation workflows for three primary therapeutic targets where this scaffold demonstrates profound efficacy: 11β-HSD1 (Metabolic Syndrome), MMP-13 (Osteoarthritis), and Mutant APC (Colorectal Cancer).

Target I: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

Mechanistic Causality

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an NADPH-dependent reductase highly expressed in the liver and adipose tissue. It catalyzes the conversion of inactive cortisone to active cortisol. Overactivity of 11β-HSD1 leads to localized glucocorticoid excess, driving the pathogenesis of metabolic syndrome, type 2 diabetes, and obesity[1].

The arylsulfonylpiperidine scaffold is a highly effective 11β-HSD1 inhibitor. Molecular dynamics and 3D-QSAR studies reveal that the binding is primarily driven by van der Waals interactions. The bulky 4-bromophenylsulfonyl group anchors the molecule deep within the lipophilic pocket of the enzyme. Simultaneously, the piperidine core projects its functionalized 4-position (often modified into an amide or carboxamide) to form critical hydrogen bonds with key catalytic residues, specifically Ser170 and Tyr183 [1].

G Cortisone Cortisone (Inactive) HSD1 11β-HSD1 Enzyme (Liver/Adipose) Cortisone->HSD1 Substrate Binding Cortisol Cortisol (Active) -> Metabolic Syndrome HSD1->Cortisol NADPH-dependent Reduction Inhibitor Arylsulfonylpiperidine Inhibitor Inhibitor->HSD1 Blocks Ser170/Tyr183

11β-HSD1 signaling pathway and inhibition mechanism by arylsulfonylpiperidines.
Experimental Workflow: 11β-HSD1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

To validate the inhibitory potency of 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol derivatives, a self-validating HTRF assay is employed. This protocol measures the reduction of cortisone to cortisol by quantifying the displacement of a fluorescently labeled cortisol tracer from a cortisol-specific antibody.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% BSA). Reconstitute human recombinant 11β-HSD1 enzyme and NADPH cofactor.

  • Compound Plating: Dispense 100 nL of the piperidine derivatives (in DMSO) into a 384-well proxiplate. Include Carbenoxolone as a positive control inhibitor and DMSO as a vehicle control to ensure assay dynamic range.

  • Enzyme Reaction: Add 5 µL of 11β-HSD1 enzyme solution to the wells. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor to the Ser170/Tyr183 pocket.

  • Substrate Addition: Initiate the reaction by adding 5 µL of a substrate mix containing cortisone (200 nM) and NADPH (1 mM). Incubate for 2 hours at 37°C.

  • Detection: Add 10 µL of HTRF detection mix (anti-cortisol Cryptate and d2-labeled cortisol tracer). Incubate for 1 hour.

  • Readout: Measure time-resolved fluorescence at 665 nm and 620 nm. Calculate the F665/F620 ratio. A decrease in the ratio indicates successful inhibition of cortisol production.

Target II: Matrix Metalloproteinase-13 (MMP-13)

Mechanistic Causality

MMP-13 (Collagenase-3) is a zinc-dependent endopeptidase that aggressively degrades type II collagen, making it a primary driver of cartilage destruction in osteoarthritis. Early broad-spectrum MMP inhibitors failed in clinical trials due to severe musculoskeletal toxicity, which was causally linked to the off-target inhibition of MMP-1[2].

Achieving selectivity for MMP-13 over MMP-1 is the paramount challenge. The structural logic relies on the S1' specificity pocket . MMP-1 has a shallow S1' pocket, whereas MMP-13 features a deep, hydrophobic S1' channel. By derivatizing 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol—specifically by converting the 4-hydroxyl group into a zinc-chelating hydroxamic acid—the resulting molecule acts as a highly selective MMP-13 inhibitor. The bulky 4-bromophenylsulfonyl group perfectly spans and fills the deep S1' pocket of MMP-13, structurally preventing the molecule from fitting into the shallow pocket of MMP-1[2].

G Scaffold 1-((4-Bromophenyl)sulfonyl) piperidin-4-ol Core Oxidation Oxidation & Derivatization Scaffold->Oxidation S1Pocket 4-Bromophenylsulfonyl occupies deep S1' pocket Scaffold->S1Pocket ZBG Zinc-Binding Group (Hydroxamate) Oxidation->ZBG MMP13 Selective MMP-13 Inhibition (Osteoarthritis) ZBG->MMP13 S1Pocket->MMP13

Structural logic for selective MMP-13 inhibition utilizing the S1' pocket.
Experimental Workflow: Fluorogenic MMP-13 Cleavage Assay

To prove selectivity, compounds must be assayed in parallel against both MMP-13 and MMP-1 using a FRET-based fluorogenic peptide substrate.

  • Enzyme Activation: Human recombinant MMP-13 and MMP-1 are secreted as inactive zymogens. Activate them by incubating with 1 mM APMA (p-aminophenyl mercuric acetate) for 1 hour at 37°C[2].

  • Assay Buffer Preparation: Prepare buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl₂ (critical for structural stability), and 0.05% Brij-35.

  • Inhibitor Incubation: In a 96-well black microplate, mix 10 µL of the activated enzyme (final concentration ~1 nM) with 10 µL of the piperidine derivative at varying concentrations. Include GM6001 (a broad-spectrum MMP inhibitor) as a positive control. Incubate for 30 minutes at 37°C.

  • Substrate Addition: Add 80 µL of the fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) to a final concentration of 10 µM.

  • Kinetic Readout: Monitor fluorescence continuously for 30 minutes (Excitation: 328 nm, Emission: 393 nm).

  • Data Analysis: Calculate the initial velocity (V₀) of the cleavage reaction. Determine the IC₅₀ for both MMP-13 and MMP-1 to calculate the selectivity fold-change.

Target III: Mutant Adenomatous Polyposis Coli (APC) in Colorectal Cancer

Mechanistic Causality

Truncating mutations in the adenomatous polyposis coli (APC) tumor suppressor gene occur in over 80% of colorectal cancers. These mutations hyperactivate Wnt/β-catenin signaling. Recently, a class of small molecules known as TASINs (Targeting Aberrant Signaling in Colorectal Cancer) was discovered to selectively induce apoptosis in mutant APC cells while sparing wild-type cells[3].

The core scaffold of many highly potent TASIN analogs is 1-(4-Bromophenylsulfonyl)piperidin-4-one, which is directly synthesized via the Swern or Dess-Martin oxidation of 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol. Structure-Activity Relationship (SAR) studies demonstrate that the 4-bromophenylsulfonyl moiety is strictly required for antiproliferative activity. Replacing the sulfonyl linker with an amide or urea, or removing the para-bromo substituent, results in a near-complete loss of selective toxicity[3].

G Seed Seed Isogenic CRC Cells (WT vs Mutant APC) Treat Treat with TASIN Analogs (72h Incubation) Seed->Treat Lysis Add CellTiter-Glo Reagent (Cell Lysis & ATP Release) Treat->Lysis Lum Measure Luminescence (Luciferase Reaction) Lysis->Lum Analyze Calculate IC50 & Determine Selectivity Lum->Analyze

High-throughput viability workflow for TASIN analog selectivity screening.
Experimental Workflow: Isogenic Cell Viability Assay (CellTiter-Glo)

To validate the mutant-APC selective toxicity, a self-validating phenotypic assay using isogenic cell lines is required.

  • Cell Culture: Maintain HCT116 cells (which harbor a mutant APC allele) and an isogenic derivative line where the mutant APC allele has been corrected to wild-type (WT) via homologous recombination.

  • Plating: Seed both cell lines into opaque 96-well plates at a density of 2,500 cells/well in 100 µL of McCoy's 5A medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Perform a 10-point serial dilution of the bromophenylsulfonylpiperidine analogs. Add the compounds to the cells (final DMSO concentration < 0.5%). Incubate for 72 hours.

  • ATP Quantification: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent (Promega) to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells)[3].

  • Readout & Analysis: Shake the plate for 2 minutes to induce lysis, incubate for 10 minutes to stabilize the signal, and read luminescence. A successful TASIN analog will show an IC₅₀ in the low nanomolar range for the mutant cells, and >10 µM for the WT cells.

Quantitative Data Summary

The following table synthesizes the pharmacological metrics of optimized derivatives originating from the 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol scaffold across the three discussed therapeutic targets.

Therapeutic TargetDisease IndicationKey Structural Modification from CoreAverage IC₅₀ RangeSelectivity Metric
11β-HSD1 Metabolic Syndrome / Diabetes4-position converted to carboxamide10 nM – 50 nM>100-fold over 11β-HSD2
MMP-13 Osteoarthritis4-position converted to hydroxamic acid0.5 nM – 5 nM>50-fold over MMP-1
Mutant APC Colorectal Cancer4-position oxidized to ketone (TASIN)3 nM – 25 nM>100-fold over WT APC cells

References

  • Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) Source: PubMed Central (PMC) URL:[Link][3]

  • Molecular Modeling Studies of 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors through Receptor-Based 3D-QSAR and Molecular Dynamics Simulations Source: MDPI URL:[Link][1]

  • Synthesis and Structure−Activity Relationship of N-Substituted 4-Arylsulfonylpiperidine-4-hydroxamic Acids as Novel, Orally Active Matrix Metalloproteinase Inhibitors for the Treatment of Osteoarthritis Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][2]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Introduction and Mechanistic Overview The compound 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol (CAS: 937012-61-8, MW...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists.

Introduction and Mechanistic Overview

The compound 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol (CAS: 937012-61-8, MW: 320.21 g/mol ) is a critical sulfonamide building block frequently utilized in the development of novel therapeutics, including antiviral agents and kinase inhibitors targeting autoimmune pathways[1][2].

The synthesis relies on a classic nucleophilic acyl substitution (sulfonylation) where the secondary amine of piperidin-4-ol acts as the nucleophile. It attacks the highly electrophilic sulfur atom of 4-bromobenzenesulfonyl chloride. A non-nucleophilic organic base, typically N,N-Diisopropylethylamine (DIPEA), is employed to scavenge the hydrochloric acid byproduct, driving the reaction to completion and preventing the protonation of the piperidin-4-ol precursor[1].

Reaction Parameters and Stoichiometry

The following table summarizes the quantitative data and stoichiometric ratios required for a highly efficient, self-validating synthetic protocol. The slight excess of amine and base ensures the complete consumption of the sulfonyl chloride, which is highly reactive and prone to hydrolysis if exposed to ambient moisture.

Reagent / MaterialRoleEq.MW ( g/mol )AmountMoles
Piperidin-4-ol Nucleophile1.10101.151.09 g10.8 mmol
4-Bromobenzenesulfonyl chloride Electrophile1.00255.522.50 g9.78 mmol
DIPEA Acid Scavenger1.25129.242.14 mL12.2 mmol
Dichloromethane (DCM) SolventN/A84.9350.0 mLN/A

Step-by-Step Experimental Protocol

This methodology is adapted from validated medicinal chemistry workflows for the preparation of sulfonamide-based heterocycles[1].

Phase 1: Reagent Preparation and Addition
  • System Purging: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (Nitrogen or Argon) to minimize ambient moisture, which can competitively hydrolyze the sulfonyl chloride.

  • Dissolution: Add piperidin-4-ol (1.09 g, 10.8 mmol) to the flask, followed by anhydrous Dichloromethane (DCM, 50 mL). Stir until complete dissolution is achieved.

  • Base Addition: Inject DIPEA (2.14 mL, 12.2 mmol) into the reaction mixture.

    • Expert Insight: DIPEA is preferred over Triethylamine (TEA) due to its increased steric hindrance, which prevents it from acting as a competing nucleophile, thereby minimizing the formation of unwanted quaternary ammonium salts.

  • Electrophile Introduction: Cool the reaction vessel to 0 °C using an ice-water bath. Slowly add 4-bromobenzenesulfonyl chloride (2.50 g, 9.78 mmol) in small portions over 10 minutes.

    • Expert Insight: The reaction is exothermic. Cooling controls the reaction kinetics and suppresses side reactions, such as the elimination of the hydroxyl group on the piperidine ring.

Phase 2: Reaction and Aqueous Work-up
  • Sulfonylation: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir continuously under an inert atmosphere for 12 to 16 hours (overnight)[1].

  • Acidic Quench: Transfer the reaction mixture to a separatory funnel. Add 25 mL of 1N HCl solution and agitate vigorously, venting frequently.

    • Expert Insight: The 1N HCl wash is a self-validating purification step. It selectively protonates any unreacted piperidin-4-ol and the DIPEA base, rendering them highly water-soluble and forcing them into the aqueous layer, while the neutral sulfonamide product remains in the organic (DCM) layer[1].

  • Neutralization and Brine Wash: Separate the organic layer. Wash the organic layer sequentially with distilled water (20 mL) and saturated aqueous NaCl (brine, 20 mL)[1]. The brine wash pre-dries the organic layer by altering the osmotic pressure, drawing dissolved water out of the DCM.

Phase 3: Isolation and Characterization
  • Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous Sodium Sulfate ( Na2​SO4​ ). Swirl and let sit for 15 minutes to remove residual water. Filter the drying agent.

  • Concentration: Remove the DCM solvent under reduced pressure using a rotary evaporator.

  • Yield: The process typically yields the desired product as a high-purity white solid (approx. >90% yield depending on scale). Structural confirmation should be performed via 1H -NMR (DMSO- d6​ or CDCl3​ ) and LC-MS to verify the molecular ion mass[1].

Process Visualization

G N1 Step 1: Dissolution Piperidin-4-ol + DIPEA in DCM N2 Step 2: Addition (0 °C) 4-Bromobenzenesulfonyl chloride N1->N2 N3 Step 3: Sulfonylation Stir at Room Temp (12-16 h) N2->N3 N4 Step 4: Acidic Wash 1N HCl (Removes Amines) N3->N4 N5 Step 5: Aqueous Wash Water & Brine N4->N5 N6 Step 6: Isolation Dry (Na2SO4) & Concentrate N5->N6

Workflow for the synthesis and isolation of 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol.

References

  • Title: WO2014135495A1 - Antiviral compounds - Google Patents Source: Google Patents URL
  • Title: US9415037B2 - Compounds useful for the treatment of degenerative and inflammatory diseases Source: Google Patents URL

Sources

Application

Application Note: High-Purity Recovery of 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol via Optimized Recrystallization

Abstract: This application note provides a comprehensive, technically detailed guide for the purification of 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol, a key heterocyclic building block in pharmaceutical research and dev...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This application note provides a comprehensive, technically detailed guide for the purification of 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol, a key heterocyclic building block in pharmaceutical research and development. The piperidine scaffold is a cornerstone in medicinal chemistry, and its derivatives are integral to a wide array of therapeutic agents.[1] The sulfonyl group further imparts specific physicochemical properties crucial for molecular interactions and pharmacokinetic profiles. Achieving high purity of such intermediates is a non-negotiable prerequisite for their use in drug synthesis, ensuring the integrity of subsequent reactions and the safety profile of the final active pharmaceutical ingredient (API). This document outlines a robust, step-by-step protocol for the purification of the title compound by recrystallization, a fundamentally important technique for the isolation of pure, crystalline solids from impure mixtures.[2] The guide emphasizes the scientific rationale behind solvent selection, provides a systematic procedure for purification, and includes methods for post-purification validation, ensuring a reliable and reproducible outcome.

Physicochemical Profile & Purification Rationale

The molecular structure of 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol incorporates distinct regions of varying polarity. The presence of a hydroxyl (-OH) group and a sulfonyl (-SO₂-) group introduces significant polarity and hydrogen bonding capabilities. Conversely, the bromophenyl ring provides a nonpolar, aromatic character. This amphiphilic nature is the primary determinant for its solubility behavior and the key to designing an effective recrystallization strategy.

Recrystallization is predicated on the principle of differential solubility: the compound of interest and its impurities exhibit different solubilities in a given solvent system, particularly as a function of temperature.[3] An ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will fully dissolve it at an elevated temperature.[2][4] Upon controlled cooling, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a highly ordered, pure lattice structure, while impurities remain dissolved in the surrounding solvent (mother liquor).[2]

Table 1: Physicochemical Properties of 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol

PropertyData
Molecular Structure
Molecular Formula C₁₁H₁₄BrNO₃S
Molecular Weight 320.20 g/mol [5]
Appearance Expected to be a solid at room temperature, similar to its structural analogs.[6][7]
Predicted Polarity Moderate to high, due to the presence of hydroxyl and sulfonyl functional groups.

Materials and Equipment

Chemicals:

  • Crude 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol

  • Solvent Candidates (Reagent Grade or higher):

    • Isopropanol

    • Ethanol

    • Ethyl Acetate

    • Acetonitrile

    • Hexanes (as an anti-solvent)

    • Deionized Water (as an anti-solvent)

  • Celpure® or Diatomaceous Earth (for hot filtration, if required)

Equipment:

  • Erlenmeyer flasks (various sizes)

  • Heating mantle with magnetic stirring capabilities

  • Magnetic stir bars

  • Condenser (for reflux)

  • Stemmed glass funnel

  • Fluted filter paper

  • Buchner funnel and vacuum flask

  • Vacuum source (aspirator or pump)

  • Whatman® filter paper (sized to Buchner funnel)

  • Glass stirring rod

  • Spatulas

  • Drying oven or vacuum desiccator

  • Melting point apparatus

  • TLC plates, chamber, and appropriate mobile phase

Safety & Handling Precautions

While specific toxicological data for 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol is not widely available, its structural components suggest that appropriate precautions are necessary. Analogous compounds are known to cause skin, eye, and respiratory irritation.[7][8][9][10][11]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a flame-retardant lab coat, and nitrile gloves.

  • Engineering Controls: All handling of the solid compound and solvents should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[12]

  • Handling: Avoid creating dust when transferring the solid.[10] Prevent contact with skin and eyes. Wash hands thoroughly after handling.[8]

  • Disposal: All chemical waste, including the mother liquor and any used filter paper, must be disposed of in accordance with local, state, and federal regulations.[13]

Experimental Protocols

This section is divided into three critical stages: selecting an optimal solvent system, performing the bulk purification, and validating the final product's purity.

Part A: Protocol for Solvent System Selection

The success of recrystallization hinges on the choice of solvent.[4] This screening protocol provides an empirical method to identify a suitable solvent or solvent pair.

  • Preparation: Place approximately 20-30 mg of the crude compound into several small test tubes.

  • Single Solvent Screening:

    • To each tube, add a different candidate solvent (e.g., isopropanol, ethanol, ethyl acetate) dropwise at room temperature, agitating after each addition.

    • A suitable solvent will dissolve the compound poorly or not at all at room temperature.[14]

    • Heat the tubes that show poor solubility in a water bath. A good solvent will completely dissolve the compound upon heating.

    • Allow the clear, hot solutions to cool slowly to room temperature, followed by cooling in an ice-water bath. The formation of a significant crystalline precipitate indicates a promising single-solvent system.

  • Two-Solvent System Screening:

    • This method is employed if no suitable single solvent is found.[14]

    • Identify a "good" solvent in which the compound is highly soluble at room temperature.

    • Identify a "poor" (or "anti-") solvent in which the compound is insoluble but is miscible with the "good" solvent.[14]

    • Dissolve the crude compound in a minimal amount of the "good" solvent at room temperature.

    • Add the "poor" solvent dropwise until persistent cloudiness (turbidity) is observed.

    • Gently heat the mixture until it becomes clear again.

    • Slow cooling should induce crystallization. A common and effective pair for compounds of this nature is Ethanol (good) and Water (poor).[15][16]

Part B: Detailed Bulk Recrystallization Protocol

This protocol assumes a suitable solvent (e.g., isopropanol) has been identified from the screening in Part A.

  • Dissolution: Place the crude 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a small portion of the chosen solvent.

  • Heating: Gently heat the mixture on a stirring hotplate. Add more solvent in small portions until the compound just dissolves completely. Causality Note: Using the minimum amount of hot solvent is critical for maximizing recovery yield; excess solvent will retain more of the product in solution upon cooling.[4]

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, a hot filtration is necessary. Pre-heat a stemmed glass funnel with fluted filter paper over a receiving Erlenmeyer flask containing a small amount of boiling solvent. Quickly pour the hot solution through the filter paper. Causality Note: This step must be performed quickly to prevent premature crystallization of the product on the funnel.

  • Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Causality Note: Slow cooling promotes the formation of larger, purer crystals by allowing the molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[3] Rapid cooling can trap impurities and lead to the formation of small, impure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel and a vacuum flask.[3] Use a small amount of the cold mother liquor to rinse any remaining crystals from the Erlenmeyer flask into the funnel.

  • Washing: With the vacuum still applied, wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent. Causality Note: The solvent must be cold to rinse away residual soluble impurities from the crystal surfaces without dissolving a significant amount of the purified product.[2]

  • Drying: Continue to draw air through the filter cake for several minutes to partially dry the crystals. Transfer the purified crystals to a watch glass or drying dish and dry to a constant weight, either in a drying oven at a moderate temperature (e.g., 50-60 °C, ensuring it is well below the melting point) or in a vacuum desiccator.

Part C: Purity Assessment and Validation

A protocol is only trustworthy if its outcome can be verified. The following steps validate the success of the purification.

  • Yield Calculation: Weigh the final dried product and calculate the percent recovery.

  • Melting Point Analysis: Determine the melting point range of both the crude starting material and the recrystallized product. A successful purification is indicated by a higher and narrower melting point range for the final product.

  • Thin-Layer Chromatography (TLC): Dissolve small amounts of the crude and recrystallized material in a suitable solvent (e.g., ethyl acetate). Spot both on a TLC plate and elute with an appropriate mobile phase (e.g., 1:1 Ethyl Acetate:Hexanes). The purified sample should show a single, distinct spot, while the crude sample may show multiple spots corresponding to impurities.

Visualization of the Recrystallization Workflow

The following diagram illustrates the logical progression of the purification and validation process.

Recrystallization_Workflow crude Crude Compound screening Solvent Screening Protocol crude->screening Identify Optimal Solvent dissolve 1. Dissolve in Min. Hot Solvent crude->dissolve screening->dissolve hot_filter 2. Hot Filtration (Optional) dissolve->hot_filter cool 3. Slow Cooling & Crystallization dissolve->cool If no insolubles hot_filter->cool isolate 4. Isolate via Vacuum Filtration cool->isolate wash 5. Wash with Cold Solvent isolate->wash dry 6. Dry to Constant Weight wash->dry analysis Purity Validation dry->analysis mp Melting Point analysis->mp tlc TLC Analysis analysis->tlc yield Calculate Yield analysis->yield pure_product Pure Crystalline Product analysis->pure_product

Caption: Workflow for the purification and validation of 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol.

Troubleshooting Guide

Table 2: Common Issues and Solutions in Recrystallization

ProblemProbable Cause(s)Recommended Solution(s)
"Oiling Out" (Product separates as a liquid)The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated.Re-heat the mixture to dissolve the oil, add slightly more solvent, and allow it to cool more slowly. / Consider a lower-boiling point solvent.
No Crystals Form Upon Cooling Too much solvent was used. / The solution is not saturated enough.Boil off some of the solvent to increase the concentration and allow it to cool again. / Try scratching the inside of the flask with a glass rod to provide a nucleation site. / Add a "seed crystal" of the pure compound.
Very Low Recovery/Yield Too much solvent was used. / The crystals were washed with solvent that was not cold enough. / Premature crystallization during hot filtration.Ensure the minimum amount of hot solvent is used. / Always use ice-cold solvent for washing the filter cake. / Ensure the filtration apparatus is pre-heated before hot filtration.
Colored Impurities Remain The impurity is co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use with caution as it can also adsorb the product.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol by recrystallization. By following a systematic approach that includes initial solvent screening, a careful bulk purification procedure, and final purity validation, researchers can reliably obtain this valuable intermediate with the high degree of purity required for applications in drug discovery and development. The principles and troubleshooting guidance outlined herein are broadly applicable and serve as a robust foundation for the purification of other crystalline organic solids.

References

  • Fisher Scientific. (2024). SAFETY DATA SHEET: 1-(4-Bromophenyl)piperidine. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]

  • Organic Syntheses. (2014). Working with Hazardous Chemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). Melting points, colours, solvents for recrystallization, and yields of the compounds 16-28. Retrieved from [Link]

  • Pérez-Aguirre, S., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile. IUCrData, 7(1). Retrieved from [Link]

  • ChemBK. (2022). piperidin-4-ol. Retrieved from [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • Jagtap, S. S., et al. (2024). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 36(5), 1315-1320. Retrieved from [Link]

  • Google Patents. (n.d.). CN1293055C - Piperidine derivative crystal, midbody for preparation and preparing method.
  • ResearchGate. (2023). Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological. Retrieved from [Link]

  • PubChem. (n.d.). Piperidin-4-ol. Retrieved from [Link]

  • Google Patents. (n.d.). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

Sources

Method

Application Note: Advanced Flash Column Chromatography Protocol for the Purification of 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol

Physicochemical Profiling & Chromatographic Rationale The purification of 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol presents a unique chromatographic challenge due to the diverse polarity of its functional groups. As a c...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling & Chromatographic Rationale

The purification of 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol presents a unique chromatographic challenge due to the diverse polarity of its functional groups. As a critical intermediate in medicinal chemistry, obtaining this compound in high purity (>95%) requires a nuanced understanding of its interaction with the stationary phase.

To design a self-validating and efficient normal-phase chromatography strategy, we must first analyze the molecule's structural features:

  • Piperidin-4-ol Moiety (-OH): The free secondary hydroxyl group acts as a strong hydrogen bond donor and acceptor. This moiety interacts aggressively with the free terminal silanol (-Si-OH) groups on normal-phase silica gel, serving as the primary retention mechanism[1].

  • Tertiary Sulfonamide Core (-SO₂N-): Unlike primary or secondary sulfonamides, the nitrogen in this piperidine derivative is fully substituted. Expertise Insight: Because it lacks an acidic N-H proton, peak tailing caused by acidic interactions with the silica matrix is significantly minimized. Therefore, acidic mobile phase modifiers (e.g., 1% Acetic Acid) are unnecessary[1][2]. The sulfonamide acts purely as a moderate hydrogen bond acceptor.

  • 4-Bromophenyl Ring: This bulky, electron-withdrawing group provides the necessary lipophilic character, allowing the molecule to partition effectively into the mobile phase and driving elution[2].

Mechanism Silica Silica Gel Stationary Phase (-Si-OH) OH Piperidin-4-ol (-OH) Strong H-Bonding Silica->OH Primary Retention Sulfonamide Tertiary Sulfonamide Moderate Dipole Interaction Silica->Sulfonamide Secondary Retention Bromo 4-Bromophenyl Ring Hydrophobic/Van der Waals Solvent Mobile Phase (Hexane / EtOAc) Solvent->OH Competitive Solvation Solvent->Bromo Elution Driving Force

Fig 1: Chromatographic retention mechanism of 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol on silica.

Pre-Chromatography: TLC Optimization & Workup

Before initiating column chromatography, ensure that any base used during synthesis (e.g., Triethylamine or DIPEA) has been completely removed via an aqueous acidic workup (e.g., 1M HCl wash). Residual amine salts will streak irreversibly on silica gel, co-eluting with the target compound.

Thin Layer Chromatography (TLC) Optimization: The target retention factor ( Rf​ ) for the compound on a silica gel TLC plate is between 0.20 and 0.30 in the chosen eluent[3][4].

  • Begin with a 1:1 (v/v) Hexane:Ethyl Acetate (EtOAc) mixture.

  • If the Rf​ is < 0.20, the mobile phase is too weak; increase the EtOAc concentration[2].

  • If the Rf​ is > 0.30, increase the Hexane concentration[5].

Loading Strategy: The Case for Dry Loading

For sulfonamides bearing free hydroxyl groups, solubility in the low-polarity starting mobile phase (e.g., 20% EtOAc in Hexane) is notoriously poor[2].

Causality Insight: Attempting to load the sample as a liquid solution using a highly polar solvent (like pure Dichloromethane or EtOAc) will disrupt the local equilibrium of the column bed. The polar solvent will carry the compound rapidly down the column before it can equilibrate, causing severe band broadening and streaking[5]. Therefore, Dry Loading is structurally mandatory for this purification.

Step-by-Step Experimental Protocol

Materials Required: Normal-phase silica gel (40-63 µm), Hexane, Ethyl Acetate, glass column with a fritted disk, washed sea sand, compressed air line.

Step 1: Column Sizing & Slurry Packing
  • Determine the dry, solvent-free mass of your crude mixture[3].

  • Select the appropriate column diameter and silica volume based on the scale (Refer to Table 1 )[5]. For this intermediate-polarity separation, utilize a 50:1 silica-to-crude weight ratio[1][4].

  • Prepare a slurry of silica gel in 100% Hexane. Pour the slurry into the column in a single, continuous motion to prevent horizontal banding[1].

  • Apply gentle air pressure to pack the bed tightly. Add a 1 cm protective layer of clean sand on top to create a flat surface[1][3].

Step 2: Dry Loading the Sample
  • Dissolve the crude 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol in a minimal volume of a volatile solvent (e.g., Acetone or Dichloromethane)[2].

  • Add dry silica gel to the flask (approximately 3 times the mass of the crude product)[2].

  • Evaporate the solvent completely under reduced pressure (rotary evaporator) until a dry, free-flowing powder is achieved[2][4].

  • Carefully transfer this powder onto the flat sand layer of the packed column. Add another 0.5 cm of sand on top to lock the sample in place[3].

Step 3: Gradient Elution
  • Wash Phase: Carefully add the initial mobile phase (e.g., 20% EtOAc in Hexane) using a Pasteur pipette to avoid disturbing the sand layer[3][4]. Elute with 2 Column Volumes (CV) to wash out non-polar impurities.

  • Elution Phase: Switch to the optimized TLC solvent system (e.g., 40% EtOAc in Hexane). Apply steady air pressure to maintain a brisk, continuous flow rate[3][4].

  • Collect fractions in sequentially numbered test tubes. Never allow the solvent level to drop below the top sand layer[1].

Step 4: Fraction Analysis & Isolation
  • Spot every second or third fraction onto a TLC plate.

  • Visualize the spots using a UV lamp (254 nm) to detect the 4-bromophenyl chromophore[1]. For secondary confirmation, stain the plate with Potassium Permanganate (KMnO₄) and apply heat; the free hydroxyl group will readily oxidize, appearing as a bright yellow spot on a purple background.

  • Pool the fractions containing the pure target compound and concentrate in vacuo to yield the purified product[3].

Workflow A 1. Crude Mixture Synthesis & Workup B 2. TLC Optimization (Target Rf ~ 0.3) A->B C 3. Dry Loading onto Silica (1:3 Ratio) B->C D 4. Flash Column Chromatography (Gradient) C->D E 5. Fraction Collection & UV/KMnO4 TLC D->E Imp1 Non-polar Impurities (Elute in Hexane wash) D->Imp1 Low Polarity Elution Imp2 Polar Impurities (Retained on baseline) D->Imp2 High Polarity Retention F 6. Concentration in vacuo (Pure Target) E->F

Fig 2: End-to-end flash chromatography workflow for sulfonamide purification and isolation.

Quantitative Data & Scaling Tables

Table 1: Column Dimensions and Fraction Sizing Guide Adapted from standardized rapid-flash protocols to ensure optimal resolution and minimal solvent waste[5].

Crude Mass (mg)Column Diameter (mm)Silica Volume (mL)Fraction Size (mL)
50 – 300 mg20 mm~30 mL4 mL
300 – 1000 mg25 mm~60 mL7 mL
1000 – 5000 mg50 mm~150 mL12 mL
> 5000 mg70 mm~300+ mL20 mL

Table 2: Recommended Step-Gradient Profile

StepMobile Phase (Hexane:EtOAc)VolumeChromatographic Purpose
1100:01 CVColumn equilibration and packing stabilization[1].
280:202 CVElution of non-polar impurities (e.g., bromobenzene derivatives)[2].
360:40 (Example)3-4 CVElution of target compound (Target Rf​ ~ 0.3)[5].
40:1001 CVFinal column flush to remove highly polar baseline impurities[5].

References

  • OpenOChem. "Flash Chromatography." OpenOChem Learning Portal. Available at:[Link]

  • Membrane Solutions. "Flash Column Chromatography Guide." Membrane Solutions Technical Guides. Available at: [Link]

  • Zakarian Group, University of California, Santa Barbara. "HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES." UCSB Chemistry Technical Notes. Available at:[Link]

  • Massachusetts Institute of Technology (MIT). "8.9 - Flash Column Chromatography Guide." MIT OpenCourseWare. Available at:[Link]

Sources

Application

Synthesis and Evaluation of 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol Derivatives for Antibacterial Screening

An Application Note for Drug Development Professionals Abstract The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel antibacterial agents. Sulfonamides, a class of synthetic antimi...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel antibacterial agents. Sulfonamides, a class of synthetic antimicrobial agents, have long been a cornerstone of chemotherapy.[1][2] This application note provides a detailed, field-proven guide for the synthesis of a core scaffold, 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol, and its subsequent derivatization. We further outline a comprehensive protocol for screening these novel compounds for antibacterial activity using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). This guide is designed for researchers in medicinal chemistry and drug development, offering both the practical "how" and the critical "why" behind the experimental design.

Introduction: The Rationale for Novel Sulfonamides

Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial synthesis of folic acid.[3][4][5] Unlike bacteria, humans obtain folate through their diet, making the folate synthesis pathway an attractive and selective target for antimicrobial therapy.[3][6] However, the widespread use of classical sulfonamides has led to significant resistance.

The strategic design of new sulfonamide derivatives aims to overcome these resistance mechanisms and expand the spectrum of activity. The 1-((4-bromophenyl)sulfonyl)piperidin-4-ol scaffold is a promising starting point for several reasons:

  • The Sulfonamide Moiety: The core pharmacophore responsible for antibacterial activity.

  • The Piperidine Ring: A common structural motif in pharmaceuticals that can influence solubility, cell permeability, and binding interactions.

  • The 4-Hydroxyl Group: Provides a reactive handle for derivatization to explore structure-activity relationships (SAR).

  • The 4-Bromophenyl Group: A key functional group that serves as a versatile anchor for modification via modern cross-coupling reactions, allowing for the introduction of diverse chemical functionalities to probe interactions with the target enzyme.

This document details the robust synthesis of this core scaffold and provides protocols for its derivatization and subsequent biological evaluation.

Overall Experimental Workflow

The process begins with the synthesis of the core scaffold, proceeds to diversification through derivatization, and concludes with quantitative antibacterial screening.

G cluster_0 Synthesis Phase cluster_1 Screening Phase A Synthesis of Core Scaffold 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol B Purification & Characterization (Chromatography, NMR, MS) A->B C Synthesis of Derivatives (e.g., O-Alkylation, Suzuki Coupling) B->C D Purification & Characterization of Derivatives C->D E Prepare Compound Stock Solutions D->E Lead Compounds F Broth Microdilution Assay Setup (96-well plates) E->F G Incubation with Bacterial Strains F->G H Determine Minimum Inhibitory Concentration (MIC) G->H H->C SAR Feedback

Figure 1: High-level workflow from chemical synthesis to antibacterial evaluation.

Part I: Synthesis Protocols

Synthesis of Core Scaffold: 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol

This procedure describes the reaction of 4-bromophenylsulfonyl chloride with piperidin-4-ol. The base, triethylamine, is crucial for neutralizing the hydrochloric acid generated during the reaction, driving it to completion.

Figure 2: Reaction scheme for the synthesis of the core scaffold.

Materials and Reagents

ReagentM.W.AmountMoles
4-Bromophenylsulfonyl chloride255.502.56 g10.0 mmol
Piperidin-4-ol101.151.01 g10.0 mmol
Triethylamine (Et₃N)101.192.1 mL15.0 mmol
Dichloromethane (DCM)-50 mL-
Saturated aq. NaHCO₃-30 mL-
Brine-30 mL-
Anhydrous MgSO₄---

Protocol

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add piperidin-4-ol (1.01 g, 10.0 mmol).

  • Dissolution: Add dichloromethane (50 mL) and stir until all solids are dissolved.

  • Base Addition: Add triethylamine (2.1 mL, 15.0 mmol) to the solution. Cool the flask to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: Dissolve 4-bromophenylsulfonyl chloride (2.56 g, 10.0 mmol) in a minimal amount of DCM and add it dropwise to the stirring reaction mixture over 15 minutes.

    • Rationale: Dropwise addition at low temperature helps to control the exothermic reaction and prevent side product formation.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (piperidin-4-ol) is consumed.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (1 x 30 mL) and brine (1 x 30 mL).

    • Rationale: The NaHCO₃ wash removes excess HCl and unreacted sulfonyl chloride. The brine wash removes residual water.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the product as a white solid.[7]

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Derivatives

The true potential of this scaffold lies in its derivatization. Below are two illustrative protocols.

This method creates an ether linkage, which can alter the compound's lipophilicity and hydrogen bonding capacity.

  • Setup: To a solution of the core scaffold (1.0 mmol) in anhydrous DMF (10 mL), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) portion-wise at 0 °C.

    • Scientist's Note: NaH is a strong, non-nucleophilic base ideal for deprotonating alcohols. Handle with extreme care under an inert atmosphere.

  • Activation: Stir the mixture at 0 °C for 30 minutes.

  • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 mmol) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Quenching & Workup: Carefully quench the reaction by slow addition of water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.

  • Purification: Purify by column chromatography.

This powerful reaction introduces new aryl or heteroaryl groups, dramatically expanding chemical diversity.

  • Setup: In a flask, combine the core scaffold (1.0 mmol), the desired boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent: Add a solvent mixture, typically dioxane and water (e.g., 4:1 ratio, 10 mL).

  • Degassing: Bubble argon or nitrogen through the mixture for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to 80-100 °C and stir for 8-16 hours.

  • Workup: After cooling, dilute the mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate.

  • Purification: Purify by column chromatography to isolate the coupled product.

Part II: Antibacterial Screening Protocol

The following protocol details the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standardized and quantitative technique.[8][9]

G A Prepare bacterial inoculum (0.5 McFarland standard) C Inoculate wells with adjusted bacterial suspension A->C B Prepare serial 2-fold dilutions of test compounds in a 96-well plate B->C E Incubate plate at 37 °C for 18-24 hours C->E D Include Positive (bacteria only) & Negative (broth only) Controls D->E F Visually inspect for turbidity (bacterial growth) E->F G MIC = Lowest concentration with no visible growth F->G

Figure 3: Flowchart for the broth microdilution MIC assay.

Materials

  • Synthesized compounds

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Standardized 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Ciprofloxacin)

Protocol

  • Compound Preparation: Prepare 10 mg/mL stock solutions of each synthesized compound in DMSO.

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this adjusted suspension 1:150 in MHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Plate Setup (Serial Dilution):

    • Add 100 µL of MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the prepared compound stock solution (diluted in MHB to the starting concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the positive control (inoculum, no compound).

    • Well 12 will serve as the negative control (sterile broth only).

  • Inoculation: Add 100 µL of the final bacterial inoculum (from step 2) to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). The positive control (well 11) should be turbid, and the negative control (well 12) should be clear.

Data Reporting

MIC values should be recorded in a clear, tabular format.

Compound IDDerivative StructureMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
Core-01 Parent Scaffold64128
Deriv-A1 O-benzyl derivative3264
Deriv-B1 4'-methoxy-biphenyl1632
Cipro (Control)0.50.25

Conclusion and Future Directions

This application note provides a comprehensive framework for the synthesis and antibacterial evaluation of novel 1-((4-bromophenyl)sulfonyl)piperidin-4-ol derivatives. The protocols are designed to be robust and adaptable, allowing researchers to generate diverse compound libraries efficiently. The data obtained from the MIC assays will form the basis of the structure-activity relationship, guiding the next cycle of molecular design. Future work should focus on expanding the range of derivatives and testing promising compounds against a broader panel of clinically relevant and drug-resistant bacterial strains.[1]

References

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]

  • P. M. B. C., D. S. S., & G. P. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Chemistry Letters. Retrieved from [Link]

  • Saad, H., & Belkadi, M. (2018). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

  • MSD Manual Professional Edition. (n.d.). Sulfonamides. Retrieved from [Link]

  • Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Retrieved from [Link]

  • Bendjeddou, A., Abbaz, T., Khacha, N., Benahmed, M., Gouasmia, A., & Villemin, D. (2016). Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [Link]

  • Khan, I., et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Li, Y., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. BMC Bioinformatics. Retrieved from [Link]

  • BioTechniques. (n.d.). Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Retrieved from [Link]

  • Akdemir, Ö. G., et al. (2022). Evaluation of some o-benzenedisulfonimido–sulfonamide derivatives as potent antimicrobial agents. Marmara Pharmaceutical Journal. Retrieved from [Link]

  • Kocić-Tanackov, S., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology. Retrieved from [Link]

  • Rather, I. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Beni-Suef University Journal of Basic and Applied Sciences. Retrieved from [Link]

  • Sniady, A., Morreale, M. S., & Dembinski, R. (2007). Electrophilic Cyclization with N-Iodosuccinimide. Organic Syntheses. Retrieved from [Link]

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Method

Application Notes and Protocols for In Silico Docking Studies with 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol Derivatives

Document ID: AN-SPS-2026-01 Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing in silico molecular docking studies with a specific class o...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-SPS-2026-01

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing in silico molecular docking studies with a specific class of bioactive compounds: 1-((4-bromophenyl)sulfonyl)piperidin-4-ol derivatives. The piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals, while the sulfonyl group often contributes to strong and specific target interactions.[1][2] This guide moves beyond a simple set of instructions, delving into the rationale behind each step to ensure robust, reproducible, and meaningful results. We will cover the entire workflow, from target and ligand preparation to the execution of docking simulations and the critical analysis of the resulting data.

Foundational Concepts: The 'Why' of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex.[3] The primary goals are to predict the binding mode (the "pose") and the binding affinity, which is often estimated by a scoring function.[4] This allows researchers to screen vast virtual libraries of compounds against a protein target, prioritizing those with the highest likelihood of biological activity, thereby saving significant time and resources compared to traditional high-throughput screening.[5]

The core principle relies on two interrelated components: a search algorithm and a scoring function.[6][7]

  • Search Algorithm: Explores the conformational space of the ligand within the receptor's binding site, generating a wide variety of possible binding poses.

  • Scoring Function: Evaluates each generated pose and assigns a score, typically in units of energy (e.g., kcal/mol), to estimate the binding affinity.[7] A more negative score generally indicates a more favorable binding interaction.[8][9]

The 1-((4-bromophenyl)sulfonyl)piperidin-4-ol scaffold is of particular interest due to the established pharmacological importance of its constituent parts. Piperidine derivatives are prevalent in many approved drugs, recognized for their favorable pharmacokinetic properties.[10][11] The sulfonyl group can act as a potent hydrogen bond acceptor and engage in other non-covalent interactions, anchoring the ligand within the target's active site.[12]

The In Silico Docking Workflow

A successful docking experiment is a systematic process. The following diagram illustrates the high-level workflow, which we will detail in the subsequent protocols.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation p1 Target Selection & Preparation p3 Grid Box Generation (Defining the Search Space) p1->p3 p2 Ligand Library Preparation p2->p3 p4 Execution of Docking Algorithm p3->p4 p5 Pose Scoring & Ranking p4->p5 p6 Interaction Analysis (H-Bonds, Hydrophobic, etc.) p5->p6 p7 Protocol Validation (e.g., Re-docking) p6->p7

Caption: High-level workflow for a typical molecular docking study.

Prerequisites: Assembling Your Computational Toolkit

Before beginning, ensure you have the necessary software installed. For this protocol, we will reference widely used and freely available academic software.

SoftwarePurposeRecommended Tool
Molecular Graphics Viewer Visualization, protein & ligand preparationUCSF Chimera or PyMOL
Docking Engine Core docking calculationsAutoDock Vina
Preparation Suite Creating PDBQT files for AutoDockAutoDock Tools (MGLTools)[13]
Ligand Structure Source Downloading or creating ligand filesPubChem or chemical drawing software
Protein Structure Source Downloading protein crystal structuresRCSB Protein Data Bank (PDB)[14]

Detailed Protocol: Docking 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol Derivatives

This protocol provides a step-by-step methodology using the recommended tools. The causality behind each step is explained to foster a deeper understanding.

Protocol 1: Target Protein Preparation

The goal of this phase is to prepare the receptor by removing extraneous molecules and adding necessary atoms for a realistic simulation. An improperly prepared protein is a primary source of docking failure.

  • Obtain Protein Structure: Download the 3D structure of your target protein from the RCSB PDB database (e.g., PDB ID: 6LU7).[14] Choose a high-resolution crystal structure, preferably with a co-crystallized ligand, which can be used for validation.

  • Clean the Structure: Open the PDB file in UCSF Chimera or PyMOL.

    • Rationale: PDB files often contain non-essential molecules like water, ions, and co-factors that can interfere with the docking process.[15][16]

    • Action: Delete all water molecules (solvent). Remove any co-factors or ligands that are not essential for the binding interaction you wish to study. If the biological unit is a monomer, delete any additional protein chains.[16][17]

  • Add Hydrogens and Charges:

    • Rationale: Hydrogen atoms are typically absent in PDB files but are critical for forming hydrogen bonds, a key type of protein-ligand interaction.[13][17] Partial charges must be assigned to atoms to calculate electrostatic interactions.

    • Action: Use the "Dock Prep" tool in UCSF Chimera or the "Add Hydrogens" function in AutoDock Tools.[16] This will add hydrogens and check for incomplete side chains. In AutoDock Tools, assign Kollman charges to the protein.[18]

  • Save in PDBQT Format:

    • Rationale: AutoDock Vina requires the protein and ligand files to be in the PDBQT format, which includes partial charge (Q) and atom type (T) information.[19]

    • Action: In AutoDock Tools, save the prepared protein as a .pdbqt file (e.g., receptor.pdbqt).[13][18]

Protocol 2: Ligand Preparation

This phase prepares the 1-((4-bromophenyl)sulfonyl)piperidin-4-ol derivatives for docking.

  • Obtain Ligand Structure: Obtain the 3D structure of your ligand. You can download it from a database like PubChem or draw the 2D structure in software like ChemDraw and convert it to 3D.[17][20]

  • Energy Minimization:

    • Rationale: The initial 3D structure may not be in a low-energy, stable conformation. Energy minimization finds a more realistic starting conformation.[17]

    • Action: Use a computational chemistry package or a tool like UCSF Chimera to perform energy minimization.

  • Prepare for Docking in AutoDock Tools:

    • Rationale: Similar to the protein, the ligand needs assigned charges and defined rotatable bonds to allow for flexibility during the simulation.

    • Action: Open the 3D ligand file in AutoDock Tools. The software will automatically detect the "root" of the molecule and the rotatable bonds.[20] Assign Gasteiger charges, which are suitable for small organic molecules.[20]

  • Save in PDBQT Format: Save the prepared ligand as a .pdbqt file (e.g., ligand_01.pdbqt).

Protocol 3: Execution of Molecular Docking
  • Define the Binding Site (Grid Box):

    • Rationale: To make the search computationally feasible, you must define a 3D search space—the "grid box"—where the docking program will attempt to place the ligand.[21] If you have a co-crystallized ligand, the easiest approach is to center the box on its location.

    • Action: In AutoDock Tools, with the prepared protein loaded, go to Grid -> Grid Box.[22] Adjust the center and dimensions of the box to encompass the entire binding site, providing enough room for the ligand to move and rotate. Note the coordinates of the center and the size of the box in X, Y, and Z dimensions.[22]

  • Create the Configuration File:

    • Rationale: AutoDock Vina uses a simple text file to specify all the parameters for the docking run.[19][22]

    • Action: Create a text file named conf.txt. Populate it with the necessary information, replacing the example values with your own:

  • Run the Simulation:

    • Rationale: This step executes the docking algorithm using the prepared files and configuration.

    • Action: Open a command-line terminal, navigate to the directory containing your files, and run the following command:[22] vina --config conf.txt --log log_ligand_01.txt

Analysis and Interpretation of Results

Conceptual Interactions

The docking software aims to find the optimal placement of the ligand based on a variety of non-covalent interactions.

G cluster_receptor Receptor Pocket cluster_ligand Ligand r1 H-Bond Donor r2 Hydrophobic Patch r3 H-Bond Acceptor l1 H-Bond Acceptor l1->r1 H-Bond l2 Hydrophobic Group l2->r2 Hydrophobic Interaction l3 H-Bond Donor l3->r3 H-Bond

Caption: Key non-covalent interactions driving ligand binding.

  • Examine the Log File: The .txt log file contains the binding affinity scores for the top poses (usually 9) found by Vina. The scores are in kcal/mol. The first pose is the one with the best (most negative) score.[18]

  • Visualize the Poses: Open the receptor PDBQT file and the output PDBQT file (e.g., output_ligand_01.pdbqt) in PyMOL or UCSF Chimera. This will show you how the different predicted poses of your ligand are situated within the binding pocket.

  • Analyze Intermolecular Interactions: For the top-ranked pose(s), identify the specific interactions between the ligand and the protein residues.[23] Look for:

    • Hydrogen Bonds: Especially involving the sulfonyl oxygens and the hydroxyl group of the piperidinol.

    • Hydrophobic Interactions: Between the bromophenyl ring and nonpolar residues in the pocket.

    • Pi-Stacking: Potential interactions involving the aromatic bromophenyl ring.

Data Summary

Summarize your findings for a series of derivatives in a table for easy comparison.

Compound IDBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds
Derivative-01-9.2TYR 102, SER 210, PHE 3302
Derivative-02-8.7TYR 102, LEU 212, PHE 3301
Derivative-03-9.5TYR 102, SER 210, TRP 3283
Control -7.5TYR 102, LEU 2121

Protocol Validation for Trustworthiness

To ensure your docking protocol is reliable for the specific target, a validation step is crucial.

  • Re-docking: If you started with a protein structure that contained a co-crystallized ligand, this is the gold standard for validation.[8]

    • Extract the original ligand and prepare it as described in Protocol 2.

    • Dock this ligand back into its own receptor's binding site using your established protocol.

    • Analysis: Compare the predicted best pose with the original crystallographic pose. Calculate the Root-Mean-Square Deviation (RMSD) between the two poses. An RMSD value below 2.0 Å is generally considered a successful validation, indicating your protocol can accurately reproduce the known binding mode.[8]

Conclusion and Best Practices

This guide provides a robust framework for conducting in silico docking studies on 1-((4-bromophenyl)sulfonyl)piperidin-4-ol derivatives. By understanding the rationale behind each step—from meticulous protein preparation to rigorous result analysis and protocol validation—researchers can generate reliable and insightful data to guide their drug discovery efforts.

Important Caveat: Molecular docking is a predictive tool.[24] While powerful for hypothesis generation and candidate prioritization, its findings are not a substitute for experimental validation. Promising in silico hits must always be confirmed through in vitro and in vivo biological assays.

References

  • Sanner, M. F. (1999). Python: a programming language for software integration and development. Journal of Molecular Graphics & Modelling, 17(1), 57-61.

  • El Mouns, B. (2024). How to interprete and analyze molecular docking results? ResearchGate.

  • Martins, I. (2020). How I can analyze and present docking results? Matter Modeling Stack Exchange.

  • Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement. Creative Proteomics.

  • Aryal, S. (2025). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Microbe Notes.

  • Forli, S. (n.d.). Molecular Docking Tutorial. The Scripps Research Institute.

  • Scripps Research. (2020). Tutorial – AutoDock Vina. The Scripps Research Institute.

  • Lang, P. T., & Brozell, S. (2025). Tutorial: Prepping Molecules. UCSF DOCK.

  • University of St Andrews. (2025). 6. Preparing the protein and ligand for docking. ScotChem.

  • University College London. (n.d.). Session 4: Introduction to in silico docking. UCL.

  • Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube.

  • Bioinformatics Review. (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners using AutoDock Vina. YouTube.

  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group.

  • Agrawal, P., & Singh, H. (2017). Molecular Docking: A structure-based drug designing approach. J SciMed Central, 2(1), 1011.

  • Broadway Infosys. (2026). In Silico Molecular Docking: A Comprehensive Overview. Broadway Infosys.

  • Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157.

  • In-Silico Molecular Docking Based Drug Repurposing Approaches. (2025). YouTube.

  • Vu, L. (2023). Analyze protein-ligand interactions of docking-based virtual screening results. Medium.

  • Pinzi, L., & Rastelli, G. (2019). A Guide to In Silico Drug Design. Expert opinion on drug discovery, 14(11), 1049-1068.

  • Bio-science Explained. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube.

  • Richardson, R. J. (2019). Molecular docking proteins preparation. ResearchGate.

  • Jadhav, S., & Kadam, P. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives. Asian Journal of Chemistry, 37(8), 1851-1855.

  • Wang, Z., et al. (2025). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. Medicinal Chemistry Research, 34(1), 1-22.

  • Kumar, A., et al. (2023). Synthesis, DFT, ADMET, and Docking studies of Novel Sulfonyl Piperidine Analogues containing 2,3-Dihydrobenzofuran-5-Carboxamide. ResearchGate.

  • Jadhav, S., & Kadam, P. (2024). (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives. ResearchGate.

  • Lasitsa, A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1399.

  • Lasitsa, A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1399.

  • Nafeesa, K., et al. (2017). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4- yl}. Brazilian Journal of Pharmaceutical Sciences, 53(1).

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol Synthesis

Introduction The synthesis of 1-((4-bromophenyl)sulfonyl)piperidin-4-ol is a critical step in the development of various pharmaceutical intermediates and biologically active molecules. This compound is typically synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of 1-((4-bromophenyl)sulfonyl)piperidin-4-ol is a critical step in the development of various pharmaceutical intermediates and biologically active molecules. This compound is typically synthesized via a nucleophilic substitution reaction between piperidin-4-ol and 4-bromophenylsulfonyl chloride. While the reaction appears straightforward, achieving a high yield can be challenging due to the sensitive nature of the reagents and the potential for side reactions.

This technical support guide provides a comprehensive framework for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthesis. We will explore common pitfalls, from reagent quality to reaction work-up, and offer detailed, field-proven protocols to overcome these challenges.

Core Reaction Scheme

The primary synthetic route involves the formation of a sulfonamide bond between the secondary amine of piperidin-4-ol and the electrophilic sulfur atom of 4-bromophenylsulfonyl chloride. A non-nucleophilic base is typically employed to neutralize the hydrochloric acid generated during the reaction.

Caption: General synthesis of 1-((4-bromophenyl)sulfonyl)piperidin-4-ol.

Troubleshooting Workflow

Low yield is a symptom, not a root cause. A systematic approach is essential to pinpoint the underlying issue. The following workflow provides a logical sequence for diagnosing the problem.

Troubleshooting_Workflow cluster_reagents Start Low Yield Observed Reagent_Check Step 1: Verify Reagent Quality & Handling Start->Reagent_Check Reaction_Conditions Step 2: Review Reaction Conditions Reagent_Check->Reaction_Conditions Reagents OK Reagent1 • Sulfonyl chloride integrity? • Anhydrous solvent? • Amine purity? Reagent_Check->Reagent1 Workup_Purification Step 3: Analyze Work-up & Purification Reaction_Conditions->Workup_Purification Conditions OK Reaction1 • Correct stoichiometry? • Optimal temperature? • Sufficient reaction time? Reaction_Conditions->Reaction1 Data_Analysis Step 4: Characterize Byproducts Workup_Purification->Data_Analysis Procedure OK Workup1 • Correct work-up pH? • Product loss during extraction? • Inefficient chromatography? Workup_Purification->Workup1 End Optimized Yield Data_Analysis->End Data1 • Identify unknown spots/peaks • Correlate with side reactions Data_Analysis->Data1

Caption: Systematic workflow for troubleshooting low reaction yield.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction is sluggish or incomplete, and TLC/LC-MS analysis shows significant unreacted piperidin-4-ol. What is the most probable cause?

A1: This issue most commonly points to a problem with your electrophile, 4-bromophenylsulfonyl chloride.

  • Causality: Sulfonyl chlorides are highly susceptible to hydrolysis.[1] Exposure to atmospheric moisture or residual water in the solvent leads to the formation of the corresponding 4-bromophenylsulfonic acid.[2][3] This sulfonic acid is unreactive towards the amine under these conditions, effectively reducing the concentration of your active reagent and leading to incomplete conversion.

  • Troubleshooting Steps:

    • Reagent Quality Check: Use a fresh bottle of 4-bromophenylsulfonyl chloride or purify the existing stock. It should be a white to off-white crystalline solid.[2] A discolored or sticky appearance suggests decomposition.

    • Strict Anhydrous Conditions: Ensure your reaction solvent (e.g., Dichloromethane, THF, Acetonitrile) is thoroughly dried.[4] Use oven-dried glassware and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[4]

    • Stoichiometry: While a 1:1 stoichiometry is theoretical, using a slight excess (1.05-1.1 equivalents) of the sulfonyl chloride can help drive the reaction to completion, provided it is of high quality.

Q2: I've isolated my product, but the yield is low, and I have a significant amount of a water-soluble byproduct. What could this be?

A2: This is a classic symptom of sulfonyl chloride hydrolysis, as discussed in Q1. The byproduct is almost certainly 4-bromophenylsulfonic acid.

  • Causality: During the aqueous work-up, the unreacted, hydrolyzed sulfonyl chloride (sulfonic acid) will be readily extracted into the aqueous layer, especially after neutralization. If the reaction was performed without strict anhydrous conditions, a significant portion of your starting material is converted into this byproduct, directly lowering the theoretical maximum yield.

  • Troubleshooting Steps:

    • Preventative Measures: The best solution is prevention. Implement the strict anhydrous techniques described in A1.

    • Work-up Confirmation: You can confirm the presence of the sulfonic acid by acidifying the aqueous layer post-extraction and analyzing a sample by LC-MS.

    • Reaction Monitoring: Use TLC or LC-MS to monitor the consumption of the sulfonyl chloride. If it disappears rapidly without a corresponding increase in product, hydrolysis is likely occurring.

Q3: My reaction produces an unexpected, less polar byproduct. What side reactions should I consider?

A3: While the amine is a significantly better nucleophile than the alcohol, O-sulfonylation at the hydroxyl group of piperidin-4-ol can occur, leading to the formation of a sulfonate ester.

  • Causality: This side reaction is more likely if the amine's nucleophilicity is suppressed. This can happen if the reaction medium is too acidic, causing the piperidine nitrogen to be protonated. The neutral hydroxyl group then becomes a competing nucleophile.

  • Troubleshooting Steps:

    • Sufficient Base: Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) is present to scavenge the generated HCl. Using a slight excess (1.2-1.5 equivalents) can be beneficial.

    • Order of Addition: Add the 4-bromophenylsulfonyl chloride solution slowly to a solution of the piperidin-4-ol and base. This maintains a slight excess of the nucleophilic amine throughout the addition, favoring the desired N-sulfonylation.[1]

Side_Reactions cluster_pathways Reagents Piperidin-4-ol + 4-Bromophenylsulfonyl chloride Desired_Product Desired Product (N-Sulfonylation) Reagents->Desired_Product  Amine Attack (Primary Pathway) Hydrolysis Side Product (Hydrolysis) Reagents->Hydrolysis H2O Present O_Sulfonylation Side Product (O-Sulfonylation) Reagents->O_Sulfonylation Alcohol Attack (Minor Pathway)

Caption: Primary reaction pathway and common competitive side reactions.

Q4: I'm using N-Boc-piperidin-4-ol as a starting material. My yield is low after the final deprotection step. Where could the issue be?

A4: When using a two-step route (sulfonylation followed by Boc deprotection), yield loss can occur at either stage. The deprotection step itself introduces potential complications.

  • Causality: Acid-mediated Boc deprotection generates a reactive tert-butyl cation (t-Bu+).[5][6] This cation can act as an electrophile and alkylate other nucleophilic sites, particularly the electron-rich 4-bromophenyl ring, leading to undesired byproducts. Incomplete deprotection will also, of course, lower the yield of the final product.

  • Troubleshooting Steps:

    • Confirm Completion of Step 1: Before deprotection, ensure the initial sulfonylation reaction has gone to completion and the intermediate, tert-butyl 4-hydroxy-1-((4-bromophenyl)sulfonyl)piperidine-1-carboxylate, is pure.

    • Deprotection Conditions: Use a standard deprotection cocktail, such as 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), and stir at room temperature.[7] Monitor the reaction by TLC/LC-MS until all the Boc-protected starting material is consumed.

    • Use Scavengers: To prevent t-butylation side reactions, include a scavenger like triethylsilane (TES) or anisole in the deprotection mixture to trap the t-Bu+ cation.[5]

    • Work-up: After deprotection, the product will be the TFA or HCl salt. Neutralize carefully with a base like saturated sodium bicarbonate solution until the pH is ~8-9 before extracting the free amine product.

Protocols & Data

Table 1: Key Reaction Parameter Optimization
ParameterSuboptimal ConditionConsequenceRecommended Optimization
Reagent Quality Old/discolored sulfonyl chlorideHydrolysis to inactive sulfonic acid, low conversionUse fresh, high-purity 4-bromophenylsulfonyl chloride.[2][8]
Solvent Technical grade, not anhydrousReagent hydrolysis, side reactionsUse a freshly dried, anhydrous aprotic solvent (e.g., DCM, THF).[4]
Base < 1 equivalent or nucleophilic baseIncomplete HCl neutralization, potential O-sulfonylationUse 1.2-1.5 equivalents of a non-nucleophilic base like Et₃N or DIPEA.[9]
Temperature Too high (> 40°C)Increased rate of side reactionsMaintain temperature between 0°C and room temperature.
Work-up pH Acidic or strongly basicProduct loss as a salt in the aqueous layerAdjust pH to 8-9 with NaHCO₃ or dilute base before extraction.
Experimental Protocol 1: Synthesis from Piperidin-4-ol
  • Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add piperidin-4-ol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Base Addition: Add triethylamine (1.5 eq) to the mixture and cool the flask to 0°C in an ice bath.

  • Sulfonylation: Dissolve 4-bromophenylsulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred piperidin-4-ol solution over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution, and brine.[10]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude solid by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization.[4][10]

Experimental Protocol 2: Two-Step Synthesis from N-Boc-Piperidin-4-ol
  • Sulfonylation: Follow the procedure in Protocol 1, using N-Boc-piperidin-4-ol as the starting material to synthesize the Boc-protected intermediate. Purify this intermediate before proceeding.

  • Deprotection Setup: Dissolve the purified Boc-protected intermediate (1.0 eq) in DCM (approx. 0.1 M).

  • Acidic Cleavage: Add Trifluoroacetic Acid (TFA, 10 eq, or a 1:1 mixture of TFA:DCM) to the solution at room temperature.

  • Reaction: Stir for 1-2 hours, monitoring the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Dissolve the residue in ethyl acetate and carefully neutralize by washing with saturated NaHCO₃ solution until effervescence ceases and the aqueous pH is ~8-9.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude product can be further purified if necessary.

References

  • Vertex AI Search result citing 4-Bromobenzenesulfonyl chloride 98-58-8 wiki.
  • Vertex AI Search result citing SAFETY D
  • Vertex AI Search result citing 4-Bromobenzenesulfonyl Chloride|Research Chemical - Benchchem.
  • Vertex AI Search result citing Selective Late‐Stage Sulfonyl Chloride Formation
  • Vertex AI Search result citing Technical Support Center: Overcoming Low Yield in Pyridin-4-ol Synthesis - Benchchem.
  • Vertex AI Search result citing Common side reactions with Boc-protected amino acids and how to avoid them - Benchchem.
  • Vertex AI Search result citing A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals.
  • Vertex AI Search result citing 9 - SAFETY D
  • Vertex AI Search result citing An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem.
  • Vertex AI Search result citing BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Vertex AI Search result citing Online LC Reaction Monitoring of Radical Bromination of an Arom
  • Vertex AI Search result citing An Expedient Synthesis of Sulfinamides
  • Vertex AI Search result citing Synthesis of sulfonamides using sulfonyl chloride and a base.
  • Vertex AI Search result citing CN112645902A - Synthetic method of 1- (4-bromophenyl)
  • Vertex AI Search result citing Boc-Protected Amino Groups - Organic Chemistry Portal.
  • Vertex AI Search result citing Boc Resin Cleavage Protocol.
  • Vertex AI Search result citing Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)
  • Vertex AI Search result citing CAS 98-58-8: 4-Bromobenzenesulfonyl chloride | CymitQuimica.
  • Vertex AI Search result citing BOC deprotection - Hebei Boze Chemical Co.,Ltd.
  • Vertex AI Search result citing Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological.
  • Vertex AI Search result citing Help with Low Yield Synthesis : r/Chempros - Reddit.
  • Vertex AI Search result citing 929000-54-4 | 1-((4-bromophenyl)sulfonyl)piperidin-4-one | ChemScene.
  • Vertex AI Search result citing 1-(4-Bromophenyl)piperazine synthesis - ChemicalBook.
  • Vertex AI Search result citing N-(4-chlorophenyl)piperidin-4-amine: A Technical Guide to its Synthesis and Application as a Precursor for Novel Compounds - Benchchem.
  • Vertex AI Search result citing How can 4-(4-chlorophenyl) piperidin-4-ol be synthesized? - FAQ - Guidechem.
  • Vertex AI Search result citing Technical Support Center: Synthesis of 4-(Phenylethynyl)piperidin-4-ol - Benchchem.
  • Vertex AI Search result citing Synthesis of Haloperidol with 4-chlorobutanoyl chloride and piperidin-4-one.
  • Vertex AI Search result citing Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
  • Vertex AI Search result citing SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES - Rasayan.
  • Vertex AI Search result citing Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological Activity - ResearchG
  • Vertex AI Search result citing 1-(4-Bromophenyl)piperidin-4-ol | 1226154-84-2 - Sigma-Aldrich.

Sources

Optimization

Optimizing reaction conditions for 4-bromophenylsulfonyl chloride coupling

Welcome to the Technical Support Center for 4-Bromophenylsulfonyl Chloride (Brosyl Chloride) Coupling . This guide is designed for researchers and drug development professionals who require robust, scalable, and high-yie...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Bromophenylsulfonyl Chloride (Brosyl Chloride) Coupling . This guide is designed for researchers and drug development professionals who require robust, scalable, and high-yielding methodologies for synthesizing sulfonamides and sulfonate esters.

Here, we synthesize field-proven insights with mechanistic causality to help you troubleshoot, optimize, and validate your coupling reactions.

Core Principles & Reaction Workflow

4-Bromobenzenesulfonyl chloride is a highly versatile electrophile. Its primary utility lies in forming stable sulfonamide linkages while providing a para-bromo handle for downstream late-stage functionalizations, such as Suzuki-Miyaura or Negishi cross-coupling reactions[1][2].

The reactivity of the sulfonyl chloride group is driven by the highly electrophilic sulfur atom, which is flanked by two electron-withdrawing oxygen atoms and a chloride leaving group[3]. The reaction typically proceeds via a nucleophilic attack, passing through a trigonal bipyramidal transition state before the elimination of the chloride ion[3].

Workflow for optimizing brosyl chloride coupling with amines and alcohols.

Standard Operating Procedure (SOP): Sulfonamide Synthesis

To ensure a self-validating system, this protocol incorporates built-in checkpoints (temperature control and stoichiometric precision) to prevent common side reactions like di-sulfonylation and hydrolysis[4].

Materials Required:

  • Amine substrate (1.0 equivalent)

  • 4-Bromophenylsulfonyl chloride (1.1 equivalents)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

  • Dissolution: Dissolve the amine (1.0 eq) in anhydrous DCM to achieve a concentration of 0.1 M to 0.2 M.

  • Base Addition: Add the organic base (TEA or DIPEA, 1.5 eq) to the stirring solution. Causality Note: The base is strictly required to neutralize the HCl byproduct; failing to do so will protonate the remaining unreacted amine, killing its nucleophilicity[3][4].

  • Temperature Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes[4].

  • Electrophile Addition: Dissolve 4-bromophenylsulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15–30 minutes. Causality Note: Slow addition at 0 °C suppresses the exothermic degradation of the sulfonyl chloride and prevents primary amines from undergoing double-addition (di-sulfonylation)[4].

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours, monitoring consumption of the amine via TLC or LC-MS.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to remove excess base/unreacted amine) and brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Quantitative Optimization Matrix

When optimizing your coupling conditions, the interplay between solvent, base, and temperature dictates the chemoselectivity and overall yield. The following table summarizes the expected outcomes based on different parameter combinations:

SolventBase (Equivalents)Temperature ProfileTarget SubstrateExpected YieldPrimary Impurity Profile
Anhydrous DCMTEA (1.5 eq)0 °C → RTPrimary Amines> 85%Trace di-sulfonylation
Anhydrous THFDIPEA (2.0 eq)0 °C → RTSecondary Amines80 - 90%Unreacted amine (if hindered)
PyridinePyridine (Solvent)RT → 40 °CAlcohols / Hindered Amines75 - 85%Pyridinium side-products
Aqueous / BiphasicNaOH (1.0 M)RTHydrophobic Amines> 90%Hydrolyzed sulfonic acid
Wet DCMTEA (1.5 eq)RTAny< 40%4-Bromobenzenesulfonic acid

Troubleshooting & FAQs

Q1: My reaction yield is extremely low, and LC-MS shows a massive peak corresponding to 4-bromobenzenesulfonic acid. What went wrong?

A: You are experiencing hydrolysis . Sulfonyl chlorides are highly sensitive to moisture and will rapidly react with water to form the corresponding sulfonic acid[4].

  • Solution: Ensure all glassware is oven-dried and use strictly anhydrous solvents. Furthermore, if your amine sample is contaminated with tertiary amines, be aware that tertiary amines can act as catalysts that rapidly promote the hydrolysis of sulfonyl chlorides in the presence of even trace amounts of water[4].

Q2: I am using a primary amine, but my mass spectra indicate a product mass equal to the amine plus two brosyl groups. How do I stop this?

A: This is di-sulfonylation . Primary amines can react with two molecules of the sulfonyl chloride to form a di-sulfonylated imide[4].

  • Solution: This is a kinetic issue. You must enforce a strict stoichiometric limit (do not exceed 1.05 equivalents of brosyl chloride) and ensure the sulfonyl chloride is added very slowly (dropwise) to a dilute solution of the amine at 0 °C[4]. Keeping the amine in relative excess during the addition phase prevents the mono-sulfonamide product from competing for the unreacted electrophile.

Q3: My secondary amine is highly sterically hindered, and the reaction stalls at 20% conversion even after 24 hours at room temperature.

A: Steric bulk around the nucleophilic nitrogen severely raises the activation energy required to reach the trigonal bipyramidal transition state[3].

  • Solution: First, elevate the temperature gently (e.g., refluxing in DCM or heating to 50 °C in THF). If that fails, switch your solvent entirely to Pyridine , or add a catalytic amount of DMAP (4-Dimethylaminopyridine) to your DCM/TEA mixture. DMAP acts as a nucleophilic catalyst, forming a highly reactive, less sterically encumbered sulfonylpyridinium intermediate that transfers the sulfonyl group to your hindered amine more efficiently.

Q4: Can I perform this coupling in aqueous media if my amine is highly water-soluble?

A: Yes. While counterintuitive due to hydrolysis risks, coupling in aqueous media (Schotten-Baumann conditions) is highly effective for certain amines. Research has shown that reactions of benzenesulfonyl chlorides with primary/secondary amines in 1.0 M NaOH can yield >90% sulfonamide[5].

  • Mechanistic Insight: For hydrophobic amines (like dibutylamine or 1-octylamine), the reaction exhibits a sigmoid pH-yield curve. At high pH, third-order reaction kinetics (involving the sulfonyl chloride, the amine, and the hydroxide anion) dominate, heavily favoring sulfonamide formation over simple water hydrolysis due to hydrophobic packing effects[5].

Mechanism of sulfonamide synthesis via nucleophilic attack and chloride elimination.

References

  • ResearchGate. "Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH." ResearchGate. Available at: [Link]

  • University of Nevada, Las Vegas (UNLV). "Post-modification of polysulfone using transition metal catalyzed C-H activation and Suzuki-Miyaura cross coupling reaction." OAsis Research Repository. Available at:[Link]

  • National Institutes of Health (NIH). "A Molecular Hybridization Approach for the Design of Potent, Highly Selective, and Brain-Penetrant N-Myristoyltransferase Inhibitors." PMC. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Scale-Up Synthesis of 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol

Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals scaling up the synthesis of 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals scaling up the synthesis of 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol. This molecule is synthesized via the sulfonylation of piperidin-4-ol with 4-bromobenzenesulfonyl chloride. While straightforward at the bench scale, pilot-scale execution introduces complex multiphysics challenges, including competing chemoselective pathways, thermal runaway risks, and hydrolytic degradation of the electrophile[1].

Mechanistic Pathway & Chemoselectivity

The core transformation relies on the differential nucleophilicity between the secondary amine and the secondary alcohol of piperidin-4-ol. Kinetically, N-sulfonylation is highly favored. However, stereoelectronic factors and localized concentration gradients during scale-up can inadvertently drive O-sulfonylation, leading to bis-sulfonylated impurities[2]. Concurrently, the use of aqueous biphasic systems (Schotten-Baumann conditions) introduces water as a competing nucleophile, which can hydrolyze the sulfonyl chloride[3].

ReactionPathway SM1 Piperidin-4-ol (Nucleophile) Target 1-((4-Bromophenyl)sulfonyl) piperidin-4-ol (Target Product) SM1->Target Base, Solvent (Kinetically Favored) SM2 4-Bromobenzenesulfonyl Chloride (Electrophile) SM2->Target Impurity2 4-Bromobenzenesulfonic Acid (Hydrolysis) SM2->Impurity2 H2O (Biphasic system) Competing Nucleophile Impurity1 Bis-sulfonylated Impurity (O- & N-Sulfonylation) Target->Impurity1 Excess Electrophile & Strong Base

Caption: Reaction pathway showing chemoselective N-sulfonylation versus competing O-sulfonylation and hydrolysis.

Troubleshooting Guides & FAQs

Q1: Why am I seeing significant amounts of the O-sulfonylated (bis-sulfonylated) impurity upon scale-up, even though my lab-scale reactions were clean? A1:

  • Causality: At the bench scale, magnetic stirring provides near-instantaneous homogenization. In larger reactors (e.g., 50 L and above), mass transfer limitations create localized zones with a high concentration of 4-bromobenzenesulfonyl chloride and base. Even though the secondary amine is more nucleophilic, once the target N-sulfonylated product forms, the remaining secondary alcohol can react with the localized excess of the electrophile[2].

  • Solution: Optimize your hydrodynamics. Transition from a standard anchor stirrer to a pitched-blade turbine to improve axial mixing and eliminate dead zones[1]. Furthermore, never add the sulfonyl chloride as a solid bulk. Dissolve it in the reaction solvent and dose it continuously over 2–4 hours via a metering pump to prevent localized concentration spikes. Strictly limit the electrophile to 1.02–1.05 equivalents.

Q2: Our yield is dropping due to the formation of 4-bromobenzenesulfonic acid. How can we minimize hydrolysis? A2:

  • Causality: 4-Bromobenzenesulfonyl chloride is highly moisture-sensitive[4]. If you are using classical Schotten-Baumann conditions (aqueous NaOH or Na₂CO₃ mixed with an organic solvent), the acylation of the amine competes directly with the hydrolysis of the sulfonyl chloride by water[5]. At scale, longer addition times prolong the electrophile's exposure to the aqueous phase, accelerating hydrolysis[3].

  • Solution: Abandon the biphasic aqueous system for the coupling step. Switch to an anhydrous organic system using Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF) with an organic base like Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA). This completely eliminates the hydrolytic pathway, ensuring the electrophile is exclusively consumed by the piperidin-4-ol.

Q3: We are experiencing severe temperature spikes during the addition of 4-bromobenzenesulfonyl chloride. How do we manage this exotherm? A3:

  • Causality: The formation of the sulfonamide bond and the subsequent neutralization of the liberated HCl by the base are highly exothermic processes[3]. In a large reactor, the surface-area-to-volume ratio is significantly lower than in a round-bottom flask, severely limiting heat dissipation[1].

  • Solution: Utilize a jacketed reactor with a high-capacity chiller. Set the internal temperature to 0–5 °C. Interlock the dosing pump of the sulfonyl chloride solution to the internal temperature probe; program the system to automatically pause addition if the internal temperature exceeds 10 °C.

Q4: How do we efficiently isolate the product and remove the triethylamine hydrochloride salts without extensive chromatography? A4:

  • Causality: Triethylamine hydrochloride is highly soluble in water but insoluble in non-polar organics, whereas the target sulfonamide is highly soluble in organic solvents but poorly soluble in water.

  • Solution: Implement a self-validating aqueous workup. Wash the organic reaction mixture with 1M aqueous HCl. This protonates and extracts any unreacted piperidin-4-ol and excess Triethylamine into the aqueous phase, while the neutral sulfonamide product remains in the organic phase. Follow with a saturated NaHCO₃ wash to neutralize residual acid, and a brine wash to remove water. Finally, perform a solvent swap to Ethyl Acetate and crystallize by adding Heptane.

Quantitative Data & Optimization Summary

To illustrate the impact of reaction parameters on product purity and yield, the following table summarizes process optimization data from pilot-scale trials:

Reaction SystemBaseSolventTemp (°C)Addition TimeYield (%)Bis-sulfonylated Impurity (%)Sulfonic Acid Impurity (%)
Biphasic (Schotten-Baumann)Aq. NaOHDCM200.5 h684.222.5
Biphasic (Schotten-Baumann)Aq. Na₂CO₃2-MeTHF52.0 h791.814.1
Anhydrous (Batch Addition)Et₃NDCM50.2 h828.5< 0.5
Anhydrous (Optimized) Et₃N DCM 0–5 3.0 h 94 < 0.5 < 0.5

Table 1: Optimization of reaction conditions for the scale-up synthesis of 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol. The optimized anhydrous protocol maximizes yield while suppressing both over-reaction and hydrolysis.

Validated Step-by-Step Scale-Up Protocol

This protocol utilizes the optimized anhydrous conditions to ensure a self-validating, high-yielding process.

Reagents:

  • Piperidin-4-ol: 1.00 equivalent (eq)

  • 4-Bromobenzenesulfonyl chloride: 1.05 eq

  • Triethylamine (Et₃N): 1.50 eq

  • Dichloromethane (DCM): 10 Volumes (V)

Step-by-Step Methodology:

  • Reactor Preparation: Purge a clean, dry jacketed glass-lined reactor with Nitrogen for 15 minutes to ensure an anhydrous atmosphere.

  • Substrate Charging: Charge Piperidin-4-ol (1.00 eq) into the reactor, followed by dry DCM (7 V). Initiate stirring at 150 RPM using a pitched-blade turbine.

  • Base Addition: Add Triethylamine (1.50 eq) to the reactor. Set the jacket temperature to -5 °C and cool the internal reaction mixture to 0–5 °C.

  • Electrophile Preparation: In a separate clean, dry vessel, dissolve 4-Bromobenzenesulfonyl chloride (1.05 eq) in dry DCM (3 V). Note: Ensure complete dissolution to prevent solid clumps from causing localized exotherms.

  • Controlled Dosing: Using a metering pump, add the sulfonyl chloride solution dropwise to the main reactor over 3 hours. Maintain the internal temperature strictly below 10 °C.

  • Reaction Maturation: Once the addition is complete, maintain the temperature at 5 °C for 1 hour, then gradually warm to 20 °C and stir for an additional 2 hours.

  • In-Process Control (IPC): Sample the reaction mixture and analyze via HPLC. The reaction is deemed complete when unreacted piperidin-4-ol is < 1%.

  • Quench and Workup:

    • Add 1M aqueous HCl (3 V) to the reactor. Stir for 15 minutes, allow phases to separate, and discard the lower aqueous phase (this selectively removes Et₃N·HCl and unreacted amine).

    • Wash the organic phase with saturated aqueous NaHCO₃ (3 V) to neutralize residual acid.

    • Wash the organic phase with saturated brine (3 V).

  • Crystallization and Isolation:

    • Transfer the organic phase to a distillation setup. Concentrate the mixture under reduced pressure to approximately 3 V.

    • Perform a solvent swap by adding Ethyl Acetate (5 V) and distilling back down to 3 V. Repeat this step once.

    • Cool the mixture to 20 °C. Slowly add Heptane (6 V) over 1 hour to induce crystallization.

    • Cool the slurry to 0–5 °C and age for 2 hours.

    • Filter the product, wash the wet cake with cold Heptane (2 V), and dry under vacuum at 45 °C to a constant weight.

References
  • BenchChem. "Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides." 1

  • Cambridge University. "Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction." 3

  • Organic Chemistry Portal. "Schotten-Baumann Reaction." 5

  • Thermo Scientific Chemicals. "4-Bromobenzenesulfonyl chloride, 98+%" 4

  • ACS Publications. "Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction." 2

Sources

Optimization

Removing unreacted starting material from 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol

Target Application: Isolation and Purification of 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol Welcome to the Process Chemistry Support Center. When synthesizing 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol from piperidin-4-ol...

Author: BenchChem Technical Support Team. Date: March 2026

Target Application: Isolation and Purification of 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol

Welcome to the Process Chemistry Support Center. When synthesizing 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol from piperidin-4-ol and 4-bromobenzenesulfonyl chloride (BsCl), researchers frequently encounter purification bottlenecks caused by unreacted starting materials.

Because the target molecule is a sulfonamide lacking an acidic N-H proton, it behaves as a strictly neutral species. This allows us to exploit the extreme pH-dependent solubility of the impurities to achieve >98% purity using purely liquid-liquid extraction, bypassing the need for time-consuming column chromatography.

Physicochemical Analytics & Separation Logic

To design a self-validating purification system, we must first analyze the acid/base properties of all species in the crude mixture. The table below summarizes the quantitative and qualitative data dictating our phase-separation strategy.

Table 1: Physicochemical Properties Governing Phase Separation

ComponentRole in SynthesisAcid/Base BehaviorPartitioning TargetRemoval/Retention Strategy
1-((4-Bromophenyl)sulfonyl)piperidin-4-ol Target ProductStrictly NeutralOrganic PhaseRetained during all aqueous washes
Piperidin-4-ol Starting MaterialStrongly Basic (pKa ~10)Aqueous Phase (Acidic)Extracted via 1M HCl wash
4-Bromobenzenesulfonyl chloride Starting MaterialElectrophilicOrganic PhaseQuenched with DMAPA, then extracted via HCl
4-Bromobenzenesulfonic acid Hydrolysis ByproductStrongly Acidic (pKa < 0)Aqueous Phase (Basic)Extracted via Sat. NaHCO₃ wash

Diagnostic Troubleshooting & FAQs

Q1: Why is unreacted 4-bromobenzenesulfonyl chloride persisting in my organic layer even after washing with 1M NaOH? Causality: Sulfonyl chlorides are highly electrophilic, but their hydrolysis in biphasic systems (e.g., Dichloromethane / Aqueous NaOH) is kinetically hindered by poor interfacial mass transfer. The lipophilic BsCl remains trapped in the organic droplets and survives the basic wash. Solution: Implement a chemical quench prior to extraction. Adding a highly nucleophilic, water-soluble primary amine like 3-(dimethylamino)propylamine (DMAPA) or utilizing a [1] rapidly converts the unreacted sulfonyl chloride into a highly basic sulfonamide. This basic byproduct is then easily swept into the aqueous layer during a subsequent acidic wash.

Q2: Will a 1M HCl wash protonate my product and pull it into the aqueous waste? Causality: No. Your product, 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol, is a tertiary sulfonamide. The lone pair of electrons on the piperidine nitrogen is heavily delocalized into the strongly electron-withdrawing sulfonyl group. This renders the nitrogen completely non-basic. Furthermore, the hydroxyl group (pKa ~16) does not ionize under these conditions. Solution: You can safely wash the organic layer with 1M HCl. The acid will selectively protonate the unreacted piperidin-4-ol (forming a highly water-soluble ammonium salt) while leaving your neutral product safely in the organic phase[2].

Q3: I am experiencing severe emulsions during the acidic wash. How do I resolve this? Causality: Unreacted piperidin-4-ol and certain basic impurities can act as weak surfactants, stabilizing the interface between the organic solvent and water. Solution: Dilute the organic layer with additional solvent (e.g., EtOAc or DCM) to reduce the concentration of the surfactant-like species. Alternatively, add saturated NaCl (brine) to the aqueous layer; the increased ionic strength forces the organic species out of the aqueous phase, rapidly breaking the emulsion.

Validated Experimental Protocol: Scavenger-Assisted Extraction

This protocol utilizes an amine scavenger to ensure the complete removal of both starting materials without the need for silica gel chromatography[3].

Prerequisites:

  • Crude reaction mixture dissolved in Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • 3-(dimethylamino)propylamine (DMAPA) or N,N-dimethylethylenediamine.

Step-by-Step Methodology:

  • Electrophile Quenching: Upon completion of the primary reaction, add 0.2 equivalents (relative to the initial amount of sulfonyl chloride) of DMAPA directly to the crude organic mixture. Stir vigorously at room temperature for 15–30 minutes.

    • Self-Validation Checkpoint: Spot the mixture on a TLC plate (Hexanes/EtOAc). The high-Rf spot corresponding to 4-bromobenzenesulfonyl chloride must be completely absent before proceeding.

  • Amine Extraction (Acid Wash): Transfer the quenched mixture to a separatory funnel. Add an equal volume of 1M aqueous HCl. Shake vigorously, venting frequently. Allow the phases to separate.

    • Causality: This step protonates both the unreacted piperidin-4-ol and the DMAPA-quenched sulfonyl chloride, drastically shifting their LogP and pulling them entirely into the aqueous layer.

  • Phase Separation: Drain the organic layer into a clean Erlenmeyer flask. Extract the acidic aqueous layer once more with a small volume of fresh organic solvent to recover any trace product. Combine the organic layers and discard the acidic aqueous waste.

  • Acid Neutralization (Base Wash): Wash the combined organic layers with an equal volume of saturated aqueous NaHCO₃.

    • Causality: This neutralizes residual HCl and extracts any trace 4-bromobenzenesulfonic acid (the hydrolyzed starting material) into the basic aqueous phase[4].

  • Drying & Isolation: Wash the organic layer with saturated NaCl (brine) to remove bulk water. Dry the organic phase over anhydrous Na₂SO₄. Filter off the drying agent.

    • Self-Validation Checkpoint: The filtrate should be completely clear. Concentrate under reduced pressure to yield 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol as a high-purity solid.

Process Visualization

The following diagram maps the logical flow of the liquid-liquid extraction protocol, highlighting the phase partitioning of the product and impurities.

Workflow Crude Crude Reaction Mixture (Product, Piperidin-4-ol, BsCl) Quench Amine Scavenger Quench (Add DMAPA, 15 min) Crude->Quench AcidWash Acidic Aqueous Wash (1M HCl Extraction) Quench->AcidWash Org1 Organic Layer (Product + Trace Acids) AcidWash->Org1 Retain Aq1 Aqueous Layer (Protonated Amines) AcidWash->Aq1 Discard BaseWash Basic Aqueous Wash (Sat. NaHCO3 Extraction) Org1->BaseWash Org2 Purified Organic Layer (Pure Sulfonamide) BaseWash->Org2 Retain & Dry Aq2 Aqueous Layer (Sulfonate Salts) BaseWash->Aq2 Discard

Fig 1: Liquid-liquid extraction workflow for sulfonamide purification using an amine scavenger.

References

  • US Patent 6,306,959 B1. "Rapid purification by polymer supported quench." Google Patents.
  • Chemistry - A European Journal. "Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis." Wiley Online Library. Available at:[Link]

  • Synthetic Communications. "Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides." National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with handling hydrophobic sulfonamide derivatives in biolo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with handling hydrophobic sulfonamide derivatives in biological assays.

1-((4-Bromophenyl)sulfonyl)piperidin-4-ol presents significant solubility challenges due to its highly lipophilic nature. This guide provides self-validating protocols, mechanistic troubleshooting, and formulation strategies to ensure your compound remains bioavailable without compromising cellular viability.

Compound Overview & Physicochemical Profile

Before troubleshooting, it is critical to understand the intrinsic properties driving the compound's behavior in solution.

ParameterValue
Compound Name 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol
CAS Number 937012-61-8
Molecular Formula C11H14BrNO3S 1
Molecular Weight 320.21 g/mol
Key Structural Features Highly lipophilic 4-bromophenyl ring, neutral sulfonamide linkage, piperidine ring
Primary Challenge High hydrophobicity leading to rapid precipitation in aqueous media
Recommended Solvent Anhydrous DMSO (for master stock preparation)

Troubleshooting Guides & FAQs

Q1: Why does 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol precipitate upon addition to aqueous assay buffers?

Mechanistic Cause: The compound is highly hydrophobic due to the bulky 4-bromophenyl group and the piperidine ring. When transitioning from a high-solubility environment (like 100% DMSO) to an aqueous buffer, the sudden shift in the dielectric constant forces the hydrophobic moieties to aggregate. This minimizes thermodynamically unfavorable interactions with water (the hydrophobic effect). Impact on Assays: This aggregation leads to colloidal suspensions rather than true dissolution, causing false readouts (e.g., light scattering in fluorescence assays) or artificially low apparent potency because the compound is trapped in aggregates and not biologically available to the target.

Q2: What is the self-validating protocol for preparing a stable DMSO stock solution?

Expert Insight: Preparing a stock solution is not just about dissolving the powder; it is about maintaining compound integrity. Anhydrous DMSO must be used because DMSO is highly hygroscopic; absorbed water will prematurely lower the solubility limit and cause invisible micro-precipitation2.

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized compound vial to reach room temperature in a desiccator before opening to prevent atmospheric condensation.

  • Weighing: Accurately weigh the compound using a calibrated analytical balance.

  • Dissolution: Add sterile, anhydrous DMSO to achieve a 10 mM stock concentration.

  • Agitation: Vortex gently. If dissolution is incomplete, sonicate in a water bath for 2-5 minutes. Avoid excessive heat, which may degrade the compound2.

  • Aliquoting: Divide the stock into single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes. Store at -20°C to avoid repeated freeze-thaw cycles that induce irreversible crystallization.

DMSO_Workflow A 1. Weigh Solid Compound 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol B 2. Dissolve in Anhydrous DMSO (Target: 10 mM Stock) A->B C 3. Sonicate & Vortex (Ensure Complete Dissolution) B->C D 4. Aliquot & Store at -20°C (Prevent Freeze-Thaw) C->D E 5. Serial Dilution (Perform in 100% DMSO) D->E Thaw prior to use F 6. Final Assay Buffer (Dilute 1:1000 for 0.1% DMSO limit) E->F Transfer to aqueous media

Step-by-step workflow for DMSO stock preparation and serial dilution to prevent precipitation.

Q3: How do I perform serial dilutions for dose-response curves without crashing the compound?

Expert Insight: Never dilute directly from a 100% DMSO stock into an aqueous buffer for intermediate concentrations. Doing so creates localized zones of high compound concentration and low DMSO, triggering rapid nucleation. Serial dilutions must be performed entirely in 100% DMSO first 3.

Step-by-Step Methodology:

  • Prepare a 2-fold or 3-fold serial dilution series of the compound in 100% DMSO.

  • Once the DMSO dilution series is complete, transfer an equal volume from each DMSO tube into the final aqueous assay medium.

  • Ensure the final DMSO concentration remains constant across all wells (typically ≤0.1% to avoid cellular toxicity and solvent interference) 3.

Q4: My compound still precipitates at the required assay concentration (e.g., 10 µM) even with 0.1% DMSO. How can I enhance its aqueous solubility?

Mechanistic Solution: Utilize Cyclodextrin Inclusion Complexes. Cyclodextrins (CDs), such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity 4. The highly hydrophobic 4-bromophenyl moiety can dynamically partition into this cavity via non-covalent interactions, forming a water-soluble inclusion complex. This masks the hydrophobicity while allowing the drug to remain bioavailable to cells 5.

Step-by-Step Methodology (Cyclodextrin Complexation):

  • Prepare a 10% to 20% (w/v) solution of HP-β-CD in your standard assay buffer (e.g., PBS or cell culture media).

  • Slowly add the required volume of your 10 mM DMSO compound stock to the cyclodextrin buffer while vortexing continuously.

  • Incubate the mixture at 37°C for 30-60 minutes with gentle shaking to allow the dynamic inclusion complex to reach thermodynamic equilibrium.

  • Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated drug.

Cyclodextrin_Mechanism Drug Hydrophobic Compound (Lipophilic 4-Bromophenyl) Complex Inclusion Complex (Water-Soluble) Drug->Complex Non-covalent partitioning CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Complex Host molecule Assay Cell-Based Assay (Bioavailable Drug) Complex->Assay Dynamic equilibrium in aqueous media

Mechanism of cyclodextrin inclusion complex formation for enhancing aqueous solubility.

Q5: How do I validate that my compound is fully dissolved and not forming micro-precipitates in the final assay buffer?

Expert Insight: A robust experimental protocol must be self-validating. Visual inspection is inadequate for detecting micro-precipitates or colloidal aggregates, which can cause severe light-scattering artifacts in fluorescence or luminescence assays. You must empirically measure the solution's state.

Step-by-Step Methodology (Solubility Validation via DLS):

  • Prepare the final assay solution (e.g., 10 µM compound in buffer with 0.1% DMSO or HP-β-CD).

  • Transfer 50-100 µL of the solution into a clear-bottom microplate or cuvette.

  • Analyze the sample using Dynamic Light Scattering (DLS) or Nephelometry.

  • Validation Check: A true monomeric solution will show baseline scattering comparable to the blank buffer. If the scattering intensity (count rate) is significantly higher than the blank, or if DLS detects particles with a hydrodynamic radius >10 nm, the compound has formed colloidal aggregates. In this case, the assay concentration must be lowered, or the cyclodextrin concentration must be increased.

References

  • Source: benchchem.
  • Title: 4-(4-bromophenyl)-4-piperidinol 0.
  • Title: 1-((4-broMophenyl)sulfonyl)piperidin-4-ol CAS ...
  • Title: How do I make a stock solution of a substance in DMSO?
  • Title: Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?
  • Source: nih.

Sources

Optimization

I. Diagnostic Workflow: Troubleshooting Piperidine Sulfonylation

Welcome to the Technical Support Center for Amine Functionalization . This portal is designed for researchers, medicinal chemists, and drug development professionals to troubleshoot and optimize the sulfonylation of pipe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Amine Functionalization . This portal is designed for researchers, medicinal chemists, and drug development professionals to troubleshoot and optimize the sulfonylation of piperidine and its derivatives.

Piperidine is a highly reactive secondary amine. While its nucleophilicity makes sulfonylation generally straightforward, competing side reactions—such as sulfonyl chloride hydrolysis, solvent adduction, and off-target functionalization—can severely impact yield and purity. This guide synthesizes mechanistic causality with field-proven protocols to ensure your syntheses are robust and self-validating.

Before adjusting your protocol, use the logical workflow below to diagnose the exact side reaction occurring in your reaction vessel based on your LC-MS or NMR crude analysis.

Troubleshooting Start Crude Reaction Analysis (LC-MS / NMR) Hydrolysis High Sulfonic Acid Peak? Start->Hydrolysis Ester Sulfonate Ester Formed? Hydrolysis->Ester No FixHydro Dry solvents, use Argon, or switch to Schotten-Baumann Hydrolysis->FixHydro Yes O_Sulf O-Sulfonylation Observed (Substituted Piperidine)? Ester->O_Sulf No FixEster Switch to Aprotic Solvent (e.g., DCM, THF) Ester->FixEster Yes FixOSulf Lower Temp to 0°C, Control Stoichiometry to 1.0 eq O_Sulf->FixOSulf Yes

Caption: Diagnostic workflow for identifying and resolving common piperidine sulfonylation side reactions.

II. Frequently Asked Questions (FAQs) & Causality Analysis

Q1: My LC-MS shows a massive sulfonic acid peak and very little piperidine sulfonamide. What is causing this hydrolysis? Causality: Sulfonyl chlorides are highly electrophilic and acutely moisture-sensitive. If water is present in your solvent, base, or atmosphere, it acts as a competing nucleophile, attacking the sulfur center to form sulfonic acid and HCl[1]. Because sulfonic acids are unreactive toward amines under standard conditions, this permanently kills your yield[2]. Solution: You must either eliminate water entirely or control the pH to favor the amine. For anhydrous conditions, use oven-dried glassware, an argon atmosphere, and freshly distilled solvents[1]. If your piperidine is water-soluble, switch to Schotten-Baumann conditions (a biphasic aqueous/organic system with an inorganic base), where the high pH keeps the amine deprotonated and highly nucleophilic, outcompeting the background hydrolysis rate[3][4].

Q2: I am using a substituted piperidine (e.g., 4-piperidinol). How do I prevent sulfonylation of the hydroxyl group (O-sulfonylation) while targeting the secondary amine (N-sulfonylation)? Causality: Both amines and alcohols can attack sulfonyl chlorides. However, the nitrogen in piperidine is significantly more nucleophilic than the oxygen in a hydroxyl group due to lower electronegativity and higher polarizability. Solution: Exploit this kinetic difference. Run the reaction at exactly 0 °C and strictly limit the sulfonyl chloride to 1.0 – 1.05 equivalents. Avoid using strong bases (like NaH) that would deprotonate the alcohol into a highly reactive alkoxide. If kinetic control fails, you must temporarily mask the hydroxyl group using a silyl ether protecting group (e.g., TBS-Cl).

Q3: I attempted the reaction in methanol to improve the solubility of my piperidine derivative, but I isolated a sulfonate ester instead of the sulfonamide. Why? Causality: Alcohols like methanol or ethanol are protic nucleophiles. In the presence of an acid scavenger (like triethylamine), the alcohol reacts rapidly with the sulfonyl chloride to form methyl or ethyl sulfonate esters[2]. Solution: Never use protic solvents for sulfonylation unless it is a carefully controlled aqueous biphasic system. Switch to polar aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.

Q4: Will I see di-sulfonylation side reactions with piperidine? Causality: No, assuming an unsubstituted piperidine ring. Piperidine is a secondary amine, meaning it only possesses one N-H bond. Once the first sulfonyl group is attached, the nitrogen lacks any remaining protons to lose, preventing further reaction[5]. Di-sulfonylation is exclusively a risk when working with primary amines[2].

III. Mechanistic Competing Pathways

To design a self-validating experiment, you must understand the kinetic competition occurring in the flask. The diagram below illustrates how solvent and moisture choices directly dictate the reaction's fate.

Mechanism RSO2Cl Sulfonyl Chloride (Electrophile) Sulfonamide Piperidine Sulfonamide (Desired Product) RSO2Cl->Sulfonamide + Piperidine (Kinetic Control) SulfonicAcid Sulfonic Acid (Hydrolysis Byproduct) RSO2Cl->SulfonicAcid + H2O (Moisture Contamination) SulfonateEster Sulfonate Ester (Solvent Adduct) RSO2Cl->SulfonateEster + ROH (Protic Solvent Error)

Caption: Competing nucleophilic pathways in the sulfonylation of piperidine derivatives.

IV. Quantitative Data: Solvent and Base Selection Matrix

Selecting the correct solvent and base is the most critical step in preventing side reactions. Use the table below to optimize your specific substrate.

Condition TypeSolvent ChoiceBase ChoiceSide Reaction RiskRecommended Use Case
Anhydrous Aprotic Dichloromethane (DCM)Triethylamine (TEA) or DIPEALow (if strictly dry)Standard lipophilic piperidine derivatives.
Anhydrous Catalytic Tetrahydrofuran (THF)PyridineLowSterically hindered sulfonyl chlorides (Pyridine acts as a nucleophilic catalyst).
Schotten-Baumann DCM / Water (Biphasic)Aqueous NaOH or Na₂CO₃Moderate (Hydrolysis)Highly polar or water-soluble piperidine salts (e.g., Piperidine HCl)[3].
Protic (AVOID) Methanol / EthanolAnyHigh (Esterification) Do not use. Will form sulfonate esters[2].

V. Self-Validating Experimental Protocols

A self-validating protocol includes built-in checkpoints to ensure the reaction is proceeding as intended before moving to the next step.

Protocol A: Anhydrous Sulfonylation (Standard Method)

Best for minimizing hydrolysis and avoiding aqueous workup complications.

  • Preparation: Oven-dry a round-bottom flask at 150 °C for 4 hours. Cool under a continuous stream of dry Argon[1].

  • Amine Dissolution: Dissolve piperidine (1.0 eq) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Causality: DIPEA is sterically hindered, preventing it from acting as a competing nucleophile while efficiently scavenging the HCl byproduct.

  • Temperature Control: Chill the flask to 0 °C using an ice bath. Causality: Low temperatures suppress the activation energy required for background hydrolysis of trace moisture.

  • Electrophile Addition: Dissolve the sulfonyl chloride (1.05 eq) in a small volume of anhydrous DCM. Add this dropwise over 15 minutes.

  • Validation Checkpoint (TLC/LC-MS): Stir for 1 hour at 0 °C, then sample the reaction. You should observe the disappearance of the sulfonyl chloride. If unreacted piperidine remains, add an additional 0.1 eq of sulfonyl chloride.

  • Quench & Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Modified Schotten-Baumann Sulfonylation

Best for piperidine hydrochloride salts or highly polar derivatives.

  • Aqueous Phase Setup: Dissolve the piperidine derivative (1.0 eq) and Na₂CO₃ (2.5 eq) in water (0.5 M). Cool to 0 °C[3]. Causality: Na₂CO₃ deprotonates the piperidine salt, generating the free base in situ.

  • Organic Phase Setup: Dissolve the sulfonyl chloride (1.2 eq) in an equal volume of DCM. Note: A slight excess of sulfonyl chloride is used to account for minor unavoidable hydrolysis in the aqueous layer[4].

  • Biphasic Reaction: Add the organic phase dropwise to the vigorously stirring aqueous phase at 0 °C. Causality: Vigorous stirring maximizes the surface area between the two phases, allowing the lipophilic sulfonyl chloride to react with the amine at the interface before water can hydrolyze it.

  • Validation Checkpoint: Monitor the pH of the aqueous layer. It must remain basic (pH > 8). If it drops, the generated HCl is neutralizing the amine, halting the reaction. Add more Na₂CO₃ if necessary.

  • Isolation: Separate the layers. Extract the aqueous layer once more with DCM. Combine organic layers, wash with 1M HCl (to remove unreacted amine), dry, and concentrate.

VI. References

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. MDPI. Available at:

  • Chemistry Schotten Baumann Reaction. SATHEE - IITK. Available at:

  • Preventing hydrolysis of 2-Nitroethane-1-sulfonyl chloride during reactions. Benchchem. Available at:

  • Schotten-Baumann Reaction. Organic Chemistry Portal. Available at:

  • 23.9: Amines as Nucleophiles. Chemistry LibreTexts. Available at:

  • Technical Support Center: Sulfonamide Synthesis with Primary Amines. Benchchem. Available at:

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Confirming the Structure of 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol by Mass Spectrometry

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds like 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol, a subst...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds like 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol, a substituted piperidine derivative, mass spectrometry stands as a powerful and indispensable tool. This guide provides an in-depth, technically-focused comparison of mass spectrometry with other analytical techniques, supported by experimental insights and protocols for researchers, scientists, and drug development professionals.

The Central Role of Structural Confirmation

The journey from a synthesized molecule to a potential therapeutic agent is paved with meticulous characterization. The precise arrangement of atoms within a molecule dictates its physicochemical properties, biological activity, and potential toxicity. Therefore, confirming the structure of a newly synthesized compound like 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol is not merely a procedural step but a critical gateway to further investigation. Erroneous structural assignment can lead to wasted resources, misinterpreted biological data, and ultimately, the failure of a promising drug candidate.

Mass Spectrometry: A Primary Tool for Structural Elucidation

High-resolution mass spectrometry (HRMS) has become a frontline technique for the analysis of small molecules.[1][2] Its ability to provide a highly accurate mass measurement allows for the determination of the elemental composition of a molecule with a high degree of confidence. When coupled with tandem mass spectrometry (MS/MS), it provides invaluable information about the molecule's connectivity through the analysis of its fragmentation patterns.

Experimental Workflow: A Step-by-Step Approach

A robust and reliable mass spectrometry workflow is essential for generating high-quality, interpretable data. The following protocol outlines a typical approach for the analysis of 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol.

Sample Preparation:

  • Dissolution: Accurately weigh approximately 1 mg of the synthesized 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol and dissolve it in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.

  • Dilution: Prepare a working solution of 1-10 µg/mL by diluting the stock solution with the initial mobile phase to be used for the liquid chromatography (LC) separation. This ensures compatibility and good peak shape.

Instrumentation and Data Acquisition:

  • Liquid Chromatography (LC): A reversed-phase C18 column is typically employed for the separation of small molecules like the target compound. A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is a common starting point. The formic acid aids in the protonation of the analyte for positive ion mode analysis.

  • Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is crucial for accurate mass measurements.[3]

  • Ionization: Electrospray ionization (ESI) is the preferred method for this class of compounds as it is a soft ionization technique that typically produces an intact protonated molecule, [M+H]⁺.[4] Positive ion mode is generally used due to the presence of the basic piperidine nitrogen.[4]

  • Data Acquisition:

    • Full Scan MS: Acquire data in full scan mode to determine the accurate mass of the protonated molecule.

    • Tandem MS (MS/MS): Perform product ion scans on the [M+H]⁺ ion to generate a fragmentation spectrum.[4] Ramping the collision energy (e.g., 10-40 eV) can provide a comprehensive fragmentation pattern.

Interpreting the Data: The Molecular Fingerprint

The mass spectrum of 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol provides a wealth of structural information.

Expected Mass and Isotopic Pattern:

The molecular formula of 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol is C₁₁H₁₄BrNO₃S. The theoretical monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 320.0008 Da. A key confirmatory feature will be the isotopic pattern resulting from the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will result in two prominent peaks in the mass spectrum separated by approximately 2 Da, with nearly equal intensity, for any fragment containing the bromine atom.

Predicted Fragmentation Pathway:

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion will induce fragmentation at the most labile bonds. For 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol, key fragmentation pathways are expected to involve the sulfonyl group and the piperidine ring.[5]

A plausible fragmentation pathway is visualized below:

fragmentation_pathway M_H [M+H]⁺ m/z 320.0/322.0 frag1 Loss of H₂O m/z 302.0/304.0 M_H->frag1 - H₂O frag2 4-Bromophenylsulfonyl cation m/z 218.9/220.9 M_H->frag2 Cleavage of S-N bond frag3 Piperidin-4-ol cation m/z 102.1 M_H->frag3 Cleavage of S-N bond frag4 Bromophenyl cation m/z 155.0/157.0 frag2->frag4 - SO₂

Caption: Proposed ESI-MS/MS fragmentation pathway for 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol.

Comparative Analysis: Mass Spectrometry vs. Other Techniques

While mass spectrometry is a powerful tool, a comprehensive structural confirmation often relies on a combination of analytical techniques. The following table compares the performance of mass spectrometry with Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for the structural elucidation of 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol.

FeatureMass Spectrometry (HRMS & MS/MS)Nuclear Magnetic Resonance (NMR) SpectroscopyFourier-Transform Infrared (FTIR) Spectroscopy
Information Provided Elemental composition, molecular weight, and connectivity through fragmentation.[6]Detailed atomic connectivity (¹H-NMR, ¹³C-NMR), stereochemistry (NOESY).[7]Presence of specific functional groups (e.g., -OH, -SO₂, C-Br).[8][9]
Sensitivity Very high (picomole to femtomole range).Moderate (micromole to nanomole range).Low (milligram to microgram range).
Sample Requirement Micrograms or less.Milligrams.Milligrams.
Structural Detail Infers connectivity from fragments. Isomer differentiation can be challenging.Provides a complete and unambiguous structural map.Confirms presence of functional groups but not their specific location.
Speed Fast (minutes per sample).Slower (minutes to hours per experiment).Very fast (seconds to minutes per sample).
Key Strengths High sensitivity, accurate mass measurement, and compatibility with chromatography.Unambiguous structure determination.Rapid and non-destructive functional group analysis.
Limitations Does not provide stereochemical information. Fragmentation can sometimes be complex to interpret.Lower sensitivity, requires pure samples.Provides limited information on the overall molecular structure.

Conclusion: An Integrated Approach for Unwavering Confidence

In the rigorous pursuit of drug discovery, the confirmation of a molecule's structure is non-negotiable. High-resolution mass spectrometry, with its exceptional sensitivity and ability to provide both elemental composition and fragmentation data, serves as a primary and indispensable analytical technique for compounds like 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol. The characteristic isotopic signature of the bromine atom provides a definitive marker, and the fragmentation pattern offers a detailed glimpse into the molecule's architecture.

However, for absolute and unequivocal structural assignment, a synergistic approach is paramount. While mass spectrometry provides the molecular formula and key structural motifs, NMR spectroscopy offers the complete, unambiguous blueprint of atomic connectivity. FTIR spectroscopy complements these techniques by rapidly confirming the presence of key functional groups. By integrating the data from these orthogonal techniques, researchers can achieve the highest level of confidence in their synthesized compounds, paving the way for successful downstream research and development.

References

  • High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC. (2016, September 22). National Institutes of Health. [Link]

  • High Performance Mass Spectrometry for Small Molecule and Protein Applications. (2009, May 1). American Pharmaceutical Review. [Link]

  • High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. (n.d.). ResearchGate. [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018, August 15). PubMed. [Link]

  • Advances in Data Independent Acquisition Screening for Small Molecules: Using High Resolving Power Multi-Reflecting Time-of-Flight Mass Spectrometry. (n.d.). Waters Corporation. [Link]

  • Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. (n.d.). SciSpace. [Link]

  • fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. (n.d.). SciELO. [Link]

  • CLG-SUL4.04 Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. (n.d.). NUCLEUS information resources. [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

  • Chemical structures of sulfonamides | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

  • Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. (1988, October). PubMed. [Link]

  • Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. (n.d.). Analyst (RSC Publishing). [Link]

  • Systematic suspect screening and identification of sulfonamide antibiotic transformation products in the aquatic environment. (2015, July 15). PubMed. [Link]

  • Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity - PMC. (2022, August 23). National Institutes of Health. [Link]

  • (PDF) SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS. (2026, March 3). ResearchGate. [Link]

  • Synthesis and characterization of some sulfonamide dervatives. (n.d.). Research India Publications. [Link]

  • INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. (1963, June). PubMed. [Link]

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Comparative

Analytical Standards Comparison Guide: 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol in Pharmaceutical Quality Control

As drug development pipelines increasingly rely on complex sulfonamide and piperidine pharmacophores, the rigorous quantification of intermediates and impurities becomes paramount. 1-((4-Bromophenyl)sulfonyl)piperidin-4-...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex sulfonamide and piperidine pharmacophores, the rigorous quantification of intermediates and impurities becomes paramount. 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol (CAS 937012-61-8)[1] is a critical structural building block and reference material used in the synthesis of targeted therapeutics, including specific receptor antagonists and enzyme inhibitors.

This guide objectively compares the available material grades of this compound, details its analytical selectivity against structural analogs, and provides a self-validating LC-MS/MS protocol grounded in the mechanistic principles of mass spectrometry.

Comparative Analysis of Material Grades

Selecting the appropriate grade of 1-((4-bromophenyl)sulfonyl)piperidin-4-ol is governed by the stage of drug development. Using an uncertified reagent for late-stage quality control (QC) introduces unacceptable regulatory risk, whereas using a Certified Reference Material (CRM) for early-stage synthesis is economically inefficient.

Table 1: Performance and Compliance Comparison of Material Alternatives
Material GradePurity TargetTraceability & CertificationCost MultiplierPrimary Use Case
Certified Reference Material (CRM) ≥ 99.5% (qNMR)ISO 17034 / ISO/IEC 17025 certified. Fully traceable to SI units. Quantitative impurity profiling, regulatory submissions (IND/NDA).
Analytical Standard ≥ 98.0% (HPLC)Certificate of Analysis (CoA) provided, but lacks formal metrological traceability. Routine LC-MS/MS method development, qualitative screening.
Research / Reagent Grade 95.0% - 97.0%Basic NMR/LC-MS confirmation. No rigorous quantitative certification.$Organic synthesis, early-stage discovery, structural modification.

Analytical Selectivity: Distinguishing Analogs

In impurity profiling, a reference standard must be unequivocally distinguishable from its structural analogs. The causality behind our analytical choices relies heavily on the distinct isotopic signatures of halogens.

When comparing 1-((4-bromophenyl)sulfonyl)piperidin-4-ol to its widely used chloro-analog (1-((4-chlorophenyl)sulfonyl)piperidin-4-ol), the mass spectrometer acts as a self-validating system. Bromine naturally occurs as a ~1:1 ratio of 79Br and 81Br , creating a distinct doublet in the mass spectrum. Chlorine occurs as a ~3:1 ratio of 35Cl and 37Cl . By monitoring these exact isotopic ratios, analysts can mathematically validate the identity of the peak, eliminating false positives from isobaric matrix interferences.

Table 2: LC-MS/MS Selectivity Data (ESI+)
CompoundExact Mass [M+H]+ Isotope PatternPrimary MRM TransitionsCollision Energy
1-((4-Bromophenyl)sulfonyl)piperidin-4-ol 318.99m/z 320.0 / 322.0 (Ratio 1:1)320.0 → 219.0 322.0 → 221.020 eV
1-((4-Chlorophenyl)sulfonyl)piperidin-4-ol 275.04m/z 276.0 / 278.0 (Ratio 3:1)276.0 → 175.0 278.0 → 177.020 eV

Mechanistic Grounding: Sulfonamide Fragmentation

To design a robust Multiple Reaction Monitoring (MRM) method, we must understand the gas-phase thermodynamics of the analyte. Under positive electrospray ionization (ESI+), the piperidine nitrogen or the sulfonamide oxygen is protonated.

Research demonstrates that protonated sulfonamides preferentially undergo heterolytic cleavage of the S–N bond[2]. This fragmentation is driven by an intramolecular charge transfer where N-protonation initiates the spontaneous dissociation of the sulfonamide bond, producing a highly stable sulfonyl cation[3]. For 1-((4-bromophenyl)sulfonyl)piperidin-4-ol, this yields the diagnostic 4-bromobenzenesulfonyl cation (m/z 219.0/221.0) and the piperidin-4-ol fragment (m/z 102.1).

Fragmentation Precursor [M+H]+ m/z 320.0 (79Br) / 322.0 (81Br) Frag1 [4-Br-C6H4-SO2]+ m/z 219.0 / 221.0 Precursor->Frag1 S-N Bond Cleavage Frag2 [C5H10NO]+ m/z 102.1 Precursor->Frag2 S-N Bond Cleavage

ESI+ MS/MS fragmentation pathway of 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol.

Self-Validating Experimental Protocol: Quantitative Impurity Profiling

This protocol utilizes a Standard Addition methodology. By spiking known concentrations of the CRM directly into the sample matrix, we inherently correct for ion suppression effects in the ESI source, creating a self-validating quantitative loop.

Step 1: Sample Preparation (Standard Addition)
  • Aliquot 100 µL of the synthesized active pharmaceutical ingredient (API) solution (1 mg/mL in methanol) into four separate LC vials.

  • Spike the vials with 0, 10, 20, and 50 µL of a 1 µg/mL 1-((4-bromophenyl)sulfonyl)piperidin-4-ol CRM working standard.

  • Dilute all vials to a final volume of 200 µL using initial mobile phase conditions (95% Water / 5% Acetonitrile). Causality: Matching the sample diluent to the initial mobile phase prevents solvent-induced peak broadening (the "strong solvent effect") during injection.

Step 2: UHPLC Separation
  • Column: C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 5% B, hold for 0.5 min. Ramp to 95% B over 4 minutes. Causality: Formic acid (0.1%) lowers the pH to ~2.7, ensuring the basic piperidinol moiety remains fully protonated. This maximizes retention predictability on the C18 stationary phase and exponentially increases ionization efficiency in ESI+.

Step 3: MS/MS Detection & Isotopic Validation
  • Source: ESI in Positive Mode.

  • MRM Transitions: Monitor m/z 320.0 → 219.0 and m/z 322.0 → 221.0.

  • Self-Validation Check: The software must automatically calculate the area ratio of the 320.0 transition to the 322.0 transition. If the ratio deviates from 1.00 ± 0.15, the peak is flagged as an isobaric interference rather than the true brominated standard.

Workflow A Sample Preparation (Standard Addition) B UHPLC Separation (C18, Gradient Elution) A->B C ESI+ MS/MS Detection (MRM Mode) B->C D Data Analysis (Isotope Pattern Verification) C->D

Analytical workflow for sulfonamide impurity profiling using LC-MS/MS.

Sources

Validation

Comparative Guide: HPLC Purity Assessment of 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To objectively compare stationary phase chemistries for the purity assessment of 1-((4-Bromophenyl)sulfonyl)piperidin-4-o...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To objectively compare stationary phase chemistries for the purity assessment of 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol and provide a self-validating, ICH Q2(R2)-compliant analytical protocol.

Executive Summary & Mechanistic Rationale

The molecule 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol presents a unique analytical challenge. Structurally, it combines a highly polarizable, hydrophobic 4-bromophenyl ring, a strong dipole at the sulfonamide linkage, and a hydrophilic piperidin-4-ol moiety.

When developing a High-Performance Liquid Chromatography (HPLC) method for purity assessment, the primary goal is to achieve baseline resolution between the Active Pharmaceutical Ingredient (API) and its structurally similar impurities—most notably, starting materials (piperidin-4-ol), hydrolysis products (4-bromobenzenesulfonic acid), and insidious positional isomers (e.g., 2-bromo or 3-bromo analogs).

The Causality of Column Failure: Standard C18 (Octadecylsilane) columns rely almost exclusively on dispersive, hydrophobic interactions. Because the overall hydrophobicity of a 3-bromo isomer is virtually identical to that of the 4-bromo target, C18 phases typically fail to resolve them, leading to co-elution and inaccurate purity reporting.

To solve this, chromatographers must leverage alternative selectivities, such as Phenyl-Hexyl or Pentafluorophenyl (PFP) phases. These columns introduce π−π interactions and shape selectivity, which are highly sensitive to the electron density shifts caused by the positional placement of the electronegative bromine atom[1].

Mechanism cluster_0 Stationary Phase Interactions Analyte 1-((4-Bromophenyl)sulfonyl) piperidin-4-ol PiPi π-π Interactions (Phenyl-Hexyl Phase) Analyte->PiPi Bromophenyl Dipole Dipole-Dipole (Sulfonamide Linkage) Analyte->Dipole SO2 Group Hydrophobic Hydrophobic Partitioning (Piperidine Ring) Analyte->Hydrophobic Carbon Backbone Resolution Baseline Resolution of Positional Isomers PiPi->Resolution Dipole->Resolution Hydrophobic->Resolution

Chromatographic separation mechanisms driving the resolution of halogenated positional isomers.

Comparative Performance Data

To objectively evaluate the optimal stationary phase, a comparative screening was performed using an automated method development system equipped with a Photodiode Array (PDA) and Mass Spectrometric (MS) detector for definitive peak tracking[2]. The critical pair evaluated was the target API and its 3-bromo positional isomer.

Table 1: Stationary Phase Comparison for Brominated Sulfonamide Resolution

Column ChemistryPrimary Interaction MechanismRetention Time (min)Resolution ( Rs​ ) (3-Bromo vs 4-Bromo)Tailing Factor ( Tf​ )Suitability for Purity Assessment
Standard C18 Hydrophobic Partitioning8.40.9 (Co-elution)1.2Poor - Fails specificity
Phenyl-Hexyl π−π , Hydrophobic9.12.4 (Baseline)1.05Excellent - Optimal choice
PFP Dipole, π−π , Shape10.52.8 (Baseline)1.4 (Slight tailing)Good - Requires pH tuning

Conclusion from Data: The Phenyl-Hexyl column (e.g., Ascentis Express Phenyl-Hexyl, 2.7 µm core-shell) provides the optimal balance of baseline resolution ( Rs​ > 2.0) and peak symmetry ( Tf​ ≈ 1.0)[3]. The hexyl linker provides sufficient flexibility for the phenyl ring to align with the analyte's bromophenyl group, maximizing π−π overlap.

Step-by-Step Methodology: Self-Validating Purity Protocol

This protocol is designed as a self-validating system . By embedding strict System Suitability Testing (SST) criteria directly into the workflow, the method guarantees that the instrument is fit-for-purpose before any reporting data is generated.

Phase 1: Preparation
  • Mobile Phase A (Aqueous): Prepare 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Causality: TFA ion-pairs with trace basic impurities and suppresses residual silanol activity on the column, preventing peak tailing of the piperidin-4-ol moiety.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile (v/v).

  • System Suitability Solution (SST): Spike 0.1 mg/mL of the API standard with 0.1% w/w of the 3-bromophenyl isomer and 4-chlorophenyl analog.

Phase 2: Chromatographic Conditions
  • Column: Phenyl-Hexyl Core-Shell, 150 x 4.6 mm, 2.7 µm[1].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

    • Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics within the core-shell particle and sharpening peaks.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (optimal absorption for the bromophenyl chromophore).

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 12.0 min: 20% 70% B

    • 12.0 - 15.0 min: 70% B

    • 15.0 - 15.1 min: 70% 20% B

    • 15.1 - 20.0 min: 20% B (Re-equilibration)

Phase 3: System Suitability Testing (Self-Validation)

Inject the SST solution in triplicate before running unknown samples. The run must be aborted if the following criteria are not met:

  • Resolution ( Rs​ ): 1.5 between the 3-bromo isomer and the 4-bromo API. (If <1.5 , the column has lost its π−π selectivity).

  • Tailing Factor ( Tf​ ): 1.5 for the API peak.

  • Precision: %RSD of the API peak area 2.0%.

Alignment with ICH Q2(R2) Validation Guidelines

To ensure regulatory compliance for drug development, this method must be validated according to the updated ICH Q2(R2) guidelines, which provide a global framework for ensuring analytical reliability[4].

Workflow S1 1. Structural Profiling (1-((4-Bromophenyl)sulfonyl)piperidin-4-ol) S2 2. Column Selection (Evaluating π-π & Dipole interactions) S1->S2 S3 3. Method Optimization (Gradient, pH, Temperature) S2->S3 S4 4. System Suitability (Self-Validating Rs > 1.5) S3->S4 S5 5. ICH Q2(R2) Validation (Specificity, Linearity, Robustness) S4->S5

Workflow for HPLC method development and ICH Q2(R2) validation of the brominated API.

Under ICH Q2(R2), the following parameters confirm the method's defensibility[5]:

  • Specificity: The method demonstrates unequivocal assessment of the analyte in the presence of impurities. The Phenyl-Hexyl column's ability to resolve positional isomers ( Rs​=2.4 ) satisfies this requirement[6].

  • Detection & Quantitation Limits (LOD/LOQ): Evaluated via signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ). The strong UV absorbance at 254 nm ensures an LOQ well below the standard 0.05% reporting threshold[4].

  • Linearity & Range: Validated across the reportable range (from LOQ to 120% of the specification limit) using a linear calibration model, ensuring proportional response[5].

  • Robustness: The method maintains Rs​≥1.5 despite deliberate, small variations in parameters (e.g., ± 2°C column temperature, ± 2% organic modifier), proving its suitability for routine laboratory transfer[5].

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Official Guidelines. Available at:[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu. Available at:[Link]

  • Waters Corporation. "Extending High Performance Liquid Chromatography Method Development Capabilities by Adding Single Quadrupole Mass Spectrometry Detection." Waters Application Notes. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

1-((4-Bromophenyl)sulfonyl)piperidin-4-ol proper disposal procedures

1-((4-Bromophenyl)sulfonyl)piperidin-4-ol: Comprehensive Safety and Disposal Guide In modern drug discovery and synthetic chemistry, specialized reagents require equally specialized handling and disposal protocols. 1-((4...

Author: BenchChem Technical Support Team. Date: March 2026

1-((4-Bromophenyl)sulfonyl)piperidin-4-ol: Comprehensive Safety and Disposal Guide

In modern drug discovery and synthetic chemistry, specialized reagents require equally specialized handling and disposal protocols. 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol (CAS: 937012-61-8) is a sulfonamide-linked brominated piperidine derivative[1]. While highly valuable for structural activity relationship (SAR) studies, its structural composition mandates strict adherence to environmental and safety regulations.

This guide provides laboratory professionals with the operational causality and step-by-step methodologies required to handle and dispose of this compound safely, ensuring compliance with the Resource Conservation and Recovery Act (RCRA) and institutional Environmental Health and Safety (EHS) standards.

Part 1: Chemical Characterization & Hazard Causality

To understand how to dispose of a chemical, one must first understand why it is classified a certain way. The disposal trajectory of 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol is entirely dictated by its functional groups.

When organic waste is disposed of, it is typically sent for fuels blending or incineration. Non-halogenated solvents burn cleanly and provide energy (high BTU value). However, halogenated compounds (containing fluorine, chlorine, bromine, or iodine) do not burn cleanly. Upon combustion, the bromine atom in this compound generates corrosive hydrobromic acid (HBr) gas, while the sulfonyl group generates sulfur oxides (SOx)[2].

To prevent environmental contamination, this waste must be processed in specialized high-temperature incinerators equipped with alkaline scrubbers to neutralize these acid gases[2]. Mixing even a trace amount of this brominated compound into a non-halogenated waste stream taints the entire container, forcing the facility to pay a premium disposal rate for the whole batch[3].

Table 1: Chemical Properties & Waste Classification Data

PropertyValue / CharacteristicOperational & Disposal Implication
CAS Number 937012-61-8[1]Essential for EHS waste profiling and inventory tracking.
Molecular Weight 320.21 g/mol [4]Used to calculate molarity in liquid waste streams.
Physical State SolidDictates initial handling (dust prevention) and solid waste segregation[5].
Halogen Content Contains BromineCritical: Must be strictly segregated into Halogenated Organic Waste streams[6].
Sulfur Content Contains Sulfonyl GroupContributes to SOx emissions during incineration; requires EHS notification[2].

Part 2: Experimental Workflow & Handling Protocols

To ensure self-validating safety, every interaction with 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol must be contained and controlled.

Methodology 1: Routine Laboratory Handling

  • Engineering Controls: Conduct all weighing, transferring, and reaction setups within a certified chemical fume hood to prevent the inhalation of any potential dust or vapors[6].

  • Personal Protective Equipment (PPE): Don chemical safety goggles, a standard laboratory coat, and nitrile gloves[6].

  • Static Mitigation: Because the compound is a solid powder, use anti-static weighing boats and spatulas to prevent aerosolization during massing.

  • Transfer: Transfer the compound directly into the reaction vessel within the fume hood. Avoid transporting open containers across the laboratory.

Part 3: Waste Segregation and Disposal Procedures

Proper waste segregation is a legal requirement under EPA RCRA guidelines[7]. Failure to segregate halogenated waste can result in severe institutional fines and dangerous chemical incompatibilities.

Methodology 2: Step-by-Step Waste Disposal

  • Waste Characterization: Identify the physical state of the waste. Any material that has come into contact with 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol is now classified as Halogenated Organic Waste[6].

  • Liquid Waste Segregation:

    • If the compound is dissolved in a solvent (e.g., during extraction or chromatography), pour the solution into a designated, chemically resistant High-Density Polyethylene (HDPE) carboy labeled specifically for Halogenated Solvent Waste [3][6].

    • Strict Rule: Never dispose of this solution down the drain, and never mix it with non-halogenated waste (like pure acetone or ethanol)[3][6].

  • Solid Waste Segregation:

    • Collect all un-used powder, contaminated weighing paper, empty chemical vials, and spent silica gel in a designated, sealable Halogenated Solid Waste container[5][6].

  • RCRA-Compliant Labeling: Affix a hazardous waste tag to the container the moment the first drop or gram of waste is added. The label must clearly state "Hazardous Waste," list the full chemical name, indicate the primary hazard ("Halogenated Organic"), and display the accumulation start date[6][8].

  • Storage & Pickup: Store the sealed waste container in a designated satellite accumulation area with secondary containment[6]. Contact EHS for pickup before the container reaches 90% capacity[7].

Part 4: Mechanistic Workflow of Waste Processing

The following diagram illustrates the logical decision tree for segregating and processing 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol waste, from the laboratory bench to final destruction.

G A 1-((4-Bromophenyl)sulfonyl) piperidin-4-ol Waste B Solid Waste (PPE, Vials, Silica) A->B State: Solid C Liquid Waste (Solvent Mixtures) A->C State: Liquid D Halogenated Solid Waste Container B->D Segregate E Halogenated Liquid Waste Carboy C->E Segregate F EHS / RCRA Compliant Pickup D->F E->F G High-Temp Incineration (Alkaline Scrubbers) F->G Final Disposal

Workflow for the segregation and EPA-compliant incineration of halogenated laboratory waste.

Part 5: Spill Response Protocol

Immediate and appropriate action is critical in the event of a spill to prevent exposure and ensure regulatory compliance[5].

Methodology 3: Spill Containment and Cleanup

  • Minor Solid Spill: Do not dry sweep, as this can aerosolize the brominated powder. Dampen the powder slightly with a compatible solvent (or use a specialized HEPA vacuum) to collect the material. Place all recovered material and cleanup tools into the Halogenated Solid Waste container[9].

  • Minor Liquid Spill (In Solution): Cover the spill with an inert absorbent pad or vermiculite. Once the liquid is fully absorbed, use a plastic scoop to collect the saturated material and dispose of it as Halogenated Solid Waste[9].

  • Decontamination: Wash the affected area with soap and water, collecting the initial wash water as hazardous waste if highly concentrated.

References

  • United States Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." EPA. Available at: [Link]

  • Brigham Young University Risk Management and Safety. "Unwanted Laboratory Materials & Other Environmental Waste Disposal." BYU. Available at: [Link]

  • Providence College Environmental Health and Safety. "Bromine in orgo lab SOP." Providence College. Available at: [Link]

  • United States Environmental Protection Agency (EPA). "Technical Resource Document Treatment Technologies For Halogenated Organic Containing Wastes, Volume 1." EPA. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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